Product packaging for SJB3-019A(Cat. No.:CAS No. 2070015-29-9)

SJB3-019A

Cat. No.: B610856
CAS No.: 2070015-29-9
M. Wt: 276.25
InChI Key: DOYPPVCQHGJUBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

SJB3-019A, also known as SJB 019, is a USP1 inhibitor.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H8N2O3 B610856 SJB3-019A CAS No. 2070015-29-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyridin-3-ylbenzo[f][1,3]benzoxazole-4,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8N2O3/c19-13-10-5-1-2-6-11(10)14(20)15-12(13)18-16(21-15)9-4-3-7-17-8-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYPPVCQHGJUBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=N3)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of SJB3-019A in DNA Repair: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SJB3-019A is a potent and novel small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1), a key deubiquitinating enzyme involved in the DNA damage response (DDR). This technical guide delineates the mechanism of action of this compound in DNA repair, focusing on its role in modulating the Fanconi Anemia (FA) pathway and Homologous Recombination (HR). By inhibiting USP1, this compound leads to the hyper-ubiquitination of critical DNA repair proteins, primarily FANCD2 and PCNA, thereby disrupting their normal function and impairing the cell's ability to repair DNA damage, particularly interstrand crosslinks and double-strand breaks. This guide provides a comprehensive overview of the signaling pathways affected, quantitative data on its activity, and detailed protocols for key experimental assays to study its effects.

Introduction to this compound and its Target: USP1

This compound has emerged as a critical tool for studying the intricacies of the DNA damage response and as a potential therapeutic agent. It functions as an irreversible inhibitor of USP1, leading to a decrease in its deubiquitinylating activity[1]. USP1, in complex with its cofactor UAF1, plays a pivotal role in regulating DNA repair by removing ubiquitin from two key substrates: FANCD2 and Proliferating Cell Nuclear Antigen (PCNA)[2][3][4]. The controlled ubiquitination and deubiquitination of these proteins are essential for the proper functioning of the Fanconi Anemia (FA) pathway and Translesion Synthesis (TLS), respectively.

Mechanism of Action in DNA Repair

The primary mechanism by which this compound influences DNA repair is through the inhibition of USP1, which leads to the accumulation of ubiquitinated FANCD2 (Ub-FANCD2) and ubiquitinated PCNA (Ub-PCNA)[3][5][6].

Disruption of the Fanconi Anemia Pathway

The FA pathway is a crucial DNA repair pathway responsible for resolving interstrand crosslinks (ICLs), a highly toxic form of DNA damage. A key event in this pathway is the monoubiquitination of the FANCI-FANCD2 (ID) complex. This ubiquitination is essential for the recruitment of the complex to the site of DNA damage, where it orchestrates the subsequent repair steps. USP1 is responsible for deubiquitinating FANCD2, a process now understood to be critical for the recycling of FANCD2 and the efficient completion of ICL repair[7][8].

By inhibiting USP1, this compound causes the persistent ubiquitination of FANCD2. This accumulation of Ub-FANCD2 on chromatin, while initially seeming to promote the DNA damage response, ultimately leads to a failure in the proper resolution of ICLs, resulting in increased cellular sensitivity to DNA crosslinking agents[4][7][8].

Impairment of Homologous Recombination

Homologous Recombination (HR) is a high-fidelity repair pathway for DNA double-strand breaks (DSBs). The USP1/UAF1 complex has been shown to promote HR-mediated DSB repair[2][3]. Studies have indicated that the inhibition of USP1 can lead to a decrease in HR activity[3][5]. This is, in part, due to the interplay between different DNA repair pathways. Evidence suggests that the USP1/UAF1 complex promotes HR by suppressing the error-prone Non-Homologous End Joining (NHEJ) pathway[3]. Therefore, inhibition of USP1 by this compound is expected to shift the balance away from high-fidelity HR, potentially leading to increased genomic instability. Treatment of multiple myeloma cells with this compound significantly decreased RAD51 foci formation, a key marker for active HR, suggesting a blockade of HR-mediated DNA repair[4].

Downstream Signaling: The ID1/AKT Pathway

Beyond its direct effects on DNA repair proteins, this compound also impacts cell survival and apoptosis through the modulation of the Inhibitor of DNA binding 1 (ID1)/AKT signaling pathway. USP1 is known to deubiquitinate and stabilize ID1, a protein implicated in cell proliferation and survival. Inhibition of USP1 by this compound leads to the degradation of ID1[5][6]. The downregulation of ID1, in turn, suppresses the activation of the pro-survival PI3K/AKT pathway, leading to increased apoptosis in cancer cells[9][10]. This provides an additional layer to the anti-cancer activity of this compound, linking the DNA damage response to the regulation of apoptosis.

Quantitative Data

The following tables summarize the quantitative data available for this compound's activity in various cancer cell lines.

ParameterCell LineValue (µM)Reference
IC50 (ID1 degradation & cytotoxicity) K5620.0781[5][6]
IC50 (Cell Viability) Sup-B150.349
KOPN-80.360
CCRF-SB0.504

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the mechanism of action of this compound.

Cell Viability Assay (CCK-8)

This protocol is for determining the effect of this compound on cell viability using the Cell Counting Kit-8 (CCK-8).

Materials:

  • 96-well plates

  • Cell suspension in culture medium

  • This compound of various concentrations

  • Cell Counting Kit-8 (CCK-8) solution

  • Microplate reader

Procedure:

  • Seed 100 µL of cell suspension (e.g., 5000 cells/well) into a 96-well plate.

  • Pre-incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2).

  • Add 10 µL of different concentrations of this compound to the respective wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours in the incubator.

  • Measure the absorbance at 450 nm using a microplate reader.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol describes the detection of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cells treated with this compound

  • Phosphate-Buffered Saline (PBS)

  • 1X Binding Buffer

  • Fluorochrome-conjugated Annexin V

  • Propidium Iodide (PI) Staining Solution

  • Flow cytometer

Procedure:

  • Harvest cells after treatment with this compound.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V.

  • Incubate for 10-15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer.

  • Add 5 µL of Propidium Iodide Staining Solution immediately before analysis.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines the procedure for analyzing cell cycle distribution following this compound treatment using propidium iodide staining and flow cytometry.

Materials:

  • Cells treated with this compound

  • Phosphate-Buffered Saline (PBS)

  • Cold 70% ethanol

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate on ice for at least 30 minutes.

  • Wash the fixed cells twice with PBS.

  • Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A.

  • Incubate for 15-30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

Western Blot for FANCD2 and PCNA Ubiquitination

This protocol details the detection of ubiquitinated forms of FANCD2 and PCNA by western blotting.

Materials:

  • Cells treated with this compound and a DNA damaging agent (e.g., Mitomycin C)

  • Lysis buffer (e.g., RIPA buffer with protease and deubiquitinase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against FANCD2 and PCNA

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse the cells and quantify the protein concentration.

  • Denature the protein lysates by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system. Look for higher molecular weight bands corresponding to the ubiquitinated forms of FANCD2 and PCNA.

Homologous Recombination Assay (RAD51 Foci Formation)

This immunofluorescence-based assay measures the formation of RAD51 foci, a hallmark of active homologous recombination.

Materials:

  • Cells grown on coverslips, treated with this compound and a DSB-inducing agent (e.g., ionizing radiation)

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against RAD51

  • Fluorophore-conjugated secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Fix the cells with 4% PFA for 15 minutes.

  • Permeabilize the cells for 10 minutes.

  • Block for 1 hour at room temperature.

  • Incubate with the primary anti-RAD51 antibody for 1-2 hours.

  • Wash with PBS.

  • Incubate with the fluorophore-conjugated secondary antibody for 1 hour in the dark.

  • Wash with PBS.

  • Mount the coverslips with a mounting medium containing DAPI.

  • Visualize and quantify the number of RAD51 foci per nucleus using a fluorescence microscope.

Visualizations

Signaling Pathways

SJB3_019A_Mechanism SJB3_019A This compound USP1 USP1/UAF1 SJB3_019A->USP1 FANCD2 Ub-FANCD2 USP1->FANCD2 deubiquitinates PCNA Ub-PCNA USP1->PCNA deubiquitinates HR Homologous Recombination USP1->HR promotes ID1 ID1 Degradation USP1->ID1 stabilizes FA_pathway Fanconi Anemia Pathway FANCD2->FA_pathway activates PCNA->FA_pathway Apoptosis Apoptosis AKT p-AKT Inhibition ID1->AKT activates AKT->Apoptosis inhibits CellCycleArrest Cell Cycle Arrest AKT->CellCycleArrest regulates

Caption: Mechanism of action of this compound in DNA repair and cell fate.

Experimental Workflow: Apoptosis Assay

Apoptosis_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Flow Cytometry Analysis start Treat cells with This compound harvest Harvest cells start->harvest wash1 Wash with PBS harvest->wash1 resuspend Resuspend in Binding Buffer wash1->resuspend add_annexin Add Annexin V resuspend->add_annexin incubate1 Incubate 15 min add_annexin->incubate1 add_pi Add Propidium Iodide incubate1->add_pi analyze Analyze by Flow Cytometry add_pi->analyze results Quantify Apoptotic, Necrotic, & Live Cells analyze->results

Caption: Experimental workflow for the Annexin V/PI apoptosis assay.

Conclusion

This compound is a powerful chemical probe for elucidating the role of USP1 in DNA repair and a promising candidate for anti-cancer therapy. Its mechanism of action is centered on the disruption of the finely tuned ubiquitination cycles of FANCD2 and PCNA, leading to the impairment of the Fanconi Anemia pathway and Homologous Recombination. Furthermore, its ability to induce apoptosis through the ID1/AKT pathway highlights its multi-faceted anti-tumor activity. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.

References

Investigating the Downstream Effects of SJB3-019A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth analysis of the downstream molecular effects of SJB3-019A, a potent and novel small-molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1). This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and therapeutic potential of targeting the deubiquitinating enzyme USP1 in oncology.

Core Mechanism of Action

This compound functions as a highly selective inhibitor of USP1, a deubiquitinating enzyme (DUB) that plays a critical role in various cellular processes, including DNA damage repair and cell cycle progression.[1][2] By inhibiting USP1, this compound prevents the removal of ubiquitin chains from target proteins, leading to their degradation by the proteasome. This targeted inhibition triggers a cascade of downstream events, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[2][3]

The USP1/ID1/AKT Signaling Pathway

A primary downstream signaling pathway affected by this compound is the ID1/AKT pathway.[4] USP1 is known to deubiquitinate and stabilize the Inhibitor of DNA Binding 1 (ID1), a transcriptional regulator implicated in cell proliferation and survival.[1][4] Inhibition of USP1 by this compound leads to the degradation of ID1.[5][6][7] This, in turn, results in the decreased phosphorylation of AKT (also known as Protein Kinase B), a key node in cell survival signaling.[4] The reduction in phosphorylated AKT (p-AKT) levels ultimately promotes apoptosis.[4]

USP1_ID1_AKT_Pathway SJB3_019A This compound USP1 USP1 SJB3_019A->USP1 Ub_ID1 Ubiquitinated ID1 ID1 ID1 Ub_ID1->ID1 De-ubiquitination Proteasome Proteasomal Degradation Ub_ID1->Proteasome ID1->Ub_ID1 Ub PI3K PI3K ID1->PI3K Activates AKT AKT PI3K->AKT Phosphorylates pAKT p-AKT Apoptosis Apoptosis pAKT->Apoptosis Inhibits

Figure 1: this compound mediated inhibition of the USP1/ID1/AKT signaling pathway.

Quantitative Effects of this compound

The inhibitory effects of this compound have been quantified across various cancer cell lines, demonstrating its potency and dose-dependent activity.

IC50 Values

The half-maximal inhibitory concentration (IC50) of this compound highlights its efficacy in different cellular contexts.

Cell LineCancer TypeIC50 (µM)Reference
K562Chronic Myelogenous Leukemia0.0781[1][5][6][7]
Sup-B15B-cell Acute Lymphoblastic Leukemia0.349[8]
CCRF-SBB-cell Acute Lymphoblastic Leukemia0.504[8]
KOPN-8B-cell Acute Lymphoblastic Leukemia0.360[8]
Induction of Apoptosis

Treatment with this compound leads to a significant, dose-dependent increase in apoptosis in B-ALL cells.[4][8]

Cell LineThis compound Concentration (µM)Apoptosis Rate (%)Reference
Sup-B1507.06[4][8]
0.228.29[4][8]
CCRF-SB07.14[4]
0.220.88[4]
KOPN-805.82[4]
0.227.99[4]
Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest, although the specific phase can be cell-type dependent.[3][4] In B-ALL cells, treatment with this compound leads to G2/M phase arrest.[3][4]

Cell LineThis compound Concentration (µM)Cells in G2/M Phase (%)Reference
Sup-B1500.90[3][4]
0.612.17[3][4]
CCRF-SB00.97[3][4]
0.612.88[3][4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's downstream effects.

Cell Viability Assay (CCK-8)

Objective: To determine the dose- and time-dependent effects of this compound on cell viability.

Protocol:

  • Seed B-ALL cells (CCRF-SB, Sup-B15, KOPN-8) in 96-well plates.

  • Treat cells with various concentrations of this compound (e.g., 0, 0.2, 0.4, 0.6 µM) for 24 and 48 hours.[4][8]

  • Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control. The IC50 values are determined using software such as GraphPad Prism.[4][8]

Apoptosis Assay (Flow Cytometry)

Objective: To quantify the percentage of apoptotic cells following this compound treatment.

Protocol:

  • Treat B-ALL cells with varying concentrations of this compound for 24 hours.[4][8]

  • Harvest and wash the cells with cold PBS.

  • Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Analyze the stained cells using a flow cytometer.

  • The percentage of apoptotic cells (Annexin V positive) is determined.

Cell Cycle Analysis (Flow Cytometry)

Objective: To analyze the effect of this compound on cell cycle distribution.

Protocol:

  • Treat B-ALL cells with this compound (e.g., 0.6 µM) for 24 hours.[3][4]

  • Harvest, wash, and fix the cells in cold 70% ethanol.

  • Wash the fixed cells and resuspend in a solution containing RNase A and Propidium Iodide (PI).

  • Analyze the DNA content of the cells by flow cytometry.

  • The percentage of cells in G0/G1, S, and G2/M phases is quantified.

Western Blot Analysis

Objective: To detect changes in protein expression levels of key signaling molecules.

Protocol:

  • Treat B-ALL cells with this compound for 24 hours.[3][4]

  • Lyse the cells to extract total protein and determine protein concentration.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against USP1, ID1, AKT, and p-AKT.[3][4] A loading control such as β-actin is also used.[3]

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_data_analysis Data Analysis start Seed B-ALL Cells treat Treat with this compound (Varying Concentrations & Times) start->treat cck8 Cell Viability (CCK-8 Assay) treat->cck8 apoptosis Apoptosis (Flow Cytometry) treat->apoptosis cell_cycle Cell Cycle (Flow Cytometry) treat->cell_cycle western Protein Expression (Western Blot) treat->western ic50 IC50 Calculation cck8->ic50 apop_quant Apoptosis Quantification apoptosis->apop_quant cc_dist Cell Cycle Distribution cell_cycle->cc_dist prot_exp Protein Level Changes western->prot_exp

References

The Targeted Degradation of ID1 Protein by SJB3-019A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inhibitor of DNA binding 1 (ID1) is a critical transcription factor implicated in the proliferation and progression of numerous cancers, including leukemia. Its role in preventing cell differentiation and promoting cell cycle progression makes it a compelling target for therapeutic intervention. However, ID1 has proven difficult to target directly. A promising alternative strategy involves modulating the post-translational regulation of ID1 stability. This technical guide provides an in-depth analysis of SJB3-019A, a potent and novel small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1). By inhibiting USP1, this compound prevents the deubiquitination of ID1, thereby promoting its proteasomal degradation and inducing cytotoxic effects in cancer cells. This document details the mechanism of action, presents key quantitative data, outlines experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.

Introduction

The inhibitor of DNA binding 1 (ID1) protein is a member of the helix-loop-helix (HLH) family of transcription factors. ID1 lacks a basic DNA binding domain and functions by dimerizing with and sequestering basic HLH (bHLH) transcription factors, thereby preventing them from binding to DNA and activating target gene expression. This inhibition of bHLH factor activity plays a crucial role in preventing cell differentiation and promoting proliferation, hallmarks of cancer.

ID1 is normally a short-lived protein, with its intracellular levels tightly regulated by the ubiquitin-proteasome system. The protein is polyubiquitinated, marking it for rapid degradation by the proteasome.[1] The deubiquitinating enzyme (DUB) Ubiquitin-Specific Protease 1 (USP1) counteracts this process by removing polyubiquitin chains from ID1, thereby rescuing it from degradation and stabilizing its expression.[1][2] In several cancers, the overexpression of USP1 leads to the aberrant stabilization of ID1, contributing to tumorigenesis.[3]

This compound is a small molecule inhibitor that potently and selectively targets USP1.[1][4][5] By inhibiting the enzymatic activity of USP1, this compound effectively blocks the deubiquitination of ID1, leading to its accumulation of polyubiquitin chains and subsequent degradation by the proteasome. This targeted degradation of ID1 has been shown to induce apoptosis and inhibit the growth of cancer cells, particularly in hematological malignancies.[3][5]

Quantitative Data

The efficacy of this compound in promoting ID1 degradation and inducing cytotoxicity has been quantified in various cancer cell lines.

Table 1: In Vitro Efficacy of this compound in Leukemia Cell Lines
Cell LineParameterValueReference
K562IC50 (ID1 degradation & cytotoxicity)0.0781 µM[1][4]
Sup-B15IC50 (Cell Viability)0.349 µM[5][6]
KOPN-8IC50 (Cell Viability)0.360 µM[5][6]
CCRF-SBIC50 (Cell Viability)0.504 µM[5][6]
Table 2: Dose-Dependent Induction of Apoptosis by this compound in B-ALL Cell Lines (24h treatment)
Cell LineThis compound Concentration (µM)Apoptosis Rate (%)Reference
Sup-B1507.06[5]
0.228.29[5]
CCRF-SB07.14[5]
0.220.88[5]
KOPN-805.82[5]
0.227.99[5]

Signaling Pathway

This compound's mechanism of action is centered on the inhibition of USP1, which has a direct impact on the stability of the ID1 protein and downstream pro-survival signaling pathways, such as the PI3K/AKT pathway.

SJB3_019A_Pathway cluster_0 Mechanism of Action cluster_1 Downstream Effects SJB3_019A This compound USP1 USP1 SJB3_019A->USP1 Inhibits ID1_Ub Polyubiquitinated ID1 USP1->ID1_Ub Deubiquitinates ID1 ID1 ID1_Ub->ID1 Proteasome Proteasome ID1_Ub->Proteasome PI3K_AKT PI3K/AKT Pathway ID1->PI3K_AKT Activates Degradation Degradation Proteasome->Degradation Degradation->PI3K_AKT Inactivation Apoptosis Apoptosis Degradation->Apoptosis Induction PI3K_AKT->Apoptosis Inhibits Cell_Growth Cell Growth & Survival PI3K_AKT->Cell_Growth Promotes

Caption: this compound inhibits USP1, leading to ID1 degradation and downstream effects.

Experimental Protocols

Western Blot Analysis of ID1 Protein Levels

This protocol is for assessing the dose-dependent effect of this compound on ID1 protein expression.

Workflow Diagram:

Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., B-ALL cells with varying concentrations of this compound for 24h) B 2. Cell Lysis (RIPA buffer with protease inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Blocking (5% non-fat milk in TBST) E->F G 7. Primary Antibody Incubation (Anti-ID1, Anti-USP1, Anti-p-AKT, Anti-AKT, and Anti-β-actin overnight at 4°C) F->G H 8. Secondary Antibody Incubation (HRP-conjugated secondary antibody) G->H I 9. Detection (Chemiluminescence) H->I

Caption: Workflow for Western Blot analysis of ID1 protein levels.

Methodology:

  • Cell Culture and Treatment: B-cell acute lymphoblastic leukemia (B-ALL) cells are cultured to the appropriate density and then treated with varying concentrations of this compound (e.g., 0, 0.2, 0.4, 0.6 µM) for 24 hours.[5]

  • Cell Lysis: After treatment, cells are harvested and lysed using RIPA buffer supplemented with a protease inhibitor cocktail to prevent protein degradation.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay kit to ensure equal loading.

  • SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked for 1 hour at room temperature with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for ID1, USP1, phosphorylated AKT (p-AKT), total AKT, and β-actin (as a loading control).[5]

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software.

Cell Viability Assay (CCK-8)

This protocol is for determining the cytotoxic effect of this compound on cancer cells.

Workflow Diagram:

CCK8_Workflow A 1. Cell Seeding (Plate cells in 96-well plates) B 2. This compound Treatment (Add varying concentrations of this compound) A->B C 3. Incubation (24h or 48h) B->C D 4. Add CCK-8 Reagent (10 µL per well) C->D E 5. Incubation (1-4 hours at 37°C) D->E F 6. Measure Absorbance (450 nm using a microplate reader) E->F G 7. Calculate Cell Viability (% of control) F->G

Caption: Workflow for the Cell Counting Kit-8 (CCK-8) viability assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • This compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated for specified time periods, such as 24 or 48 hours.[6]

  • Addition of CCK-8 Reagent: Following the treatment period, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

  • Incubation: The plate is incubated for 1-4 hours at 37°C, allowing for the conversion of the WST-8 tetrazolium salt to formazan by cellular dehydrogenases.

  • Absorbance Measurement: The absorbance at 450 nm is measured using a microplate reader.

  • Calculation of Cell Viability: The cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log of the this compound concentration.

Conclusion

This compound represents a promising therapeutic agent that targets the USP1-ID1 axis in cancer. By promoting the proteasomal degradation of the oncoprotein ID1, this compound effectively induces apoptosis and inhibits the growth of cancer cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of targeting ID1 degradation. The detailed methodologies and visual workflows are intended to facilitate the replication and expansion of these findings, ultimately contributing to the development of novel cancer therapies.

References

The Role of SJB3-019A in Homologous Recombination: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SJB3-019A is a potent and specific small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1), a key deubiquitinating enzyme involved in the DNA damage response (DDR). This technical guide provides an in-depth analysis of the function of this compound in the context of homologous recombination (HR), a major pathway for the high-fidelity repair of DNA double-strand breaks. By inhibiting USP1, this compound modulates the ubiquitination status of critical DDR proteins, including FANCD2 and PCNA, leading to a significant reduction in HR efficiency. This mechanism of action positions this compound as a promising therapeutic agent, particularly in the context of synthetic lethality in cancers with pre-existing DNA repair deficiencies, such as those with BRCA1/2 mutations. This document details the molecular mechanism of this compound, presents quantitative data on its effects, provides detailed experimental protocols for its study, and visualizes the key signaling pathways and experimental workflows.

Introduction to this compound and Homologous Recombination

Homologous recombination is an essential DNA repair pathway that utilizes a homologous template, typically the sister chromatid, to accurately repair DNA double-strand breaks (DSBs). The process is tightly regulated and involves a cascade of protein recruitment and post-translational modifications. A key regulatory mechanism is the ubiquitination and deubiquitination of proteins involved in the DNA damage response.

This compound is a small molecule that has been identified as a potent inhibitor of USP1. USP1 is a deubiquitinating enzyme (DUB) that removes ubiquitin from several key proteins in the DNA damage response, most notably Fanconi Anemia group D2 protein (FANCD2) and Proliferating Cell Nuclear Antigen (PCNA). The ubiquitination of these proteins is a critical signal for the recruitment of downstream repair factors and the coordination of different DNA repair pathways. By inhibiting USP1, this compound prevents the deubiquitination of these substrates, leading to their accumulation in a ubiquitinated state and subsequently altering the cellular response to DNA damage.

Mechanism of Action of this compound in Homologous Recombination

The primary mechanism by which this compound impairs homologous recombination is through the inhibition of USP1's deubiquitinating activity. This leads to the hyper-ubiquitination of FANCD2 and PCNA, which are central players in the Fanconi Anemia (FA) pathway and translesion synthesis (TLS), respectively. Both pathways are intricately linked with HR.

The key steps in the mechanism are as follows:

  • Inhibition of USP1: this compound binds to and inhibits the enzymatic activity of USP1.

  • Accumulation of Ubiquitinated FANCD2 and PCNA: The inhibition of USP1 leads to the accumulation of monoubiquitinated FANCD2 (Ub-FANCD2) and monoubiquitinated PCNA (Ub-PCNA) at sites of DNA damage.

  • Impairment of Downstream HR Events: The persistent ubiquitination of FANCD2 is thought to disrupt the later stages of homologous recombination. While ubiquitinated FANCD2 is crucial for the initial recruitment of the FA core complex and the initiation of repair, its timely deubiquitination by USP1 is necessary for the proper progression and completion of HR. The sustained presence of Ub-FANCD2 may sterically hinder the recruitment or function of essential downstream HR factors such as BRCA1, PALB2, and BRCA2.

  • Reduced RAD51 Focus Formation: A critical step in HR is the formation of RAD51 nucleoprotein filaments on single-stranded DNA, which is visualized as nuclear foci. Inhibition of USP1 by this compound has been shown to lead to a significant reduction in the formation of RAD51 foci following DNA damage, indicating a failure in this crucial step of HR.

  • Decreased Homologous Recombination Efficiency: The culmination of these molecular disruptions is a marked decrease in the overall efficiency of homologous recombination.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data available on the biological effects of this compound.

Parameter Cell Line Value Reference
IC50 for USP1 Inhibition in vitro78.1 nM[1][2][3]
IC50 for Cell Viability K5620.0781 µM[2][3]
CCRF-SB0.504 µM[4]
Sup-B150.349 µM[4]
KOPN-80.360 µM[4]
Effect on Homologous Recombination Assay Cell Line Observation Reference
HR Activity Not specifiedHeLaReduced[1]
RAD51 Foci Formation Immunofluorescence-Reduced (Inferred)[5]

Experimental Protocols

Immunofluorescence Staining for RAD51 and FANCD2 Foci

This protocol is designed to visualize the formation of RAD51 and FANCD2 foci in cells treated with this compound following the induction of DNA damage.

Materials:

  • Cell culture medium and supplements

  • This compound

  • DNA damaging agent (e.g., Mitomycin C, Hydroxyurea, or ionizing radiation)

  • Coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibodies: Rabbit anti-RAD51, Mouse anti-FANCD2

  • Secondary antibodies: Alexa Fluor 594 goat anti-rabbit IgG, Alexa Fluor 488 goat anti-mouse IgG

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with the desired concentration of this compound for a specified period (e.g., 24 hours). Include a vehicle-treated control.

  • Induction of DNA Damage: Induce DNA damage by treating the cells with a DNA damaging agent for a specific time (e.g., 1 µM Mitomycin C for 24 hours).

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

  • Blocking: Wash the cells with PBS and block with 5% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with primary antibodies (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with fluorescently labeled secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Counterstaining: Wash the cells with PBS and counterstain with DAPI for 5 minutes.

  • Mounting and Imaging: Wash the cells with PBS, mount the coverslips on microscope slides using mounting medium, and visualize the foci using a fluorescence microscope.

  • Quantification: Quantify the number of RAD51 and FANCD2 foci per nucleus using image analysis software.

DR-GFP Homologous Recombination Assay

The Direct Repeat Green Fluorescent Protein (DR-GFP) assay is a widely used method to quantify the efficiency of homologous recombination.

Materials:

  • U2OS-DR-GFP cell line (or other cell line stably expressing the DR-GFP reporter)

  • This compound

  • I-SceI expression vector (e.g., pCBASce)

  • Transfection reagent

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed U2OS-DR-GFP cells in a multi-well plate.

  • Drug Treatment: Treat the cells with this compound or vehicle control for 24 hours.

  • Transfection: Transfect the cells with the I-SceI expression vector to induce a double-strand break in the DR-GFP reporter cassette.

  • Incubation: Incubate the cells for 48-72 hours to allow for DNA repair and GFP expression.

  • Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze the percentage of GFP-positive cells using a flow cytometer. The percentage of GFP-positive cells is directly proportional to the efficiency of homologous recombination.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of this compound in Homologous Recombination

SJB3_019A_HR_Pathway cluster_ubiquitination Ubiquitination Cycle SJB3_019A This compound USP1 USP1 SJB3_019A->USP1 Inhibits Reduced_HR Reduced HR Efficiency Ub_FANCD2 Ub-FANCD2 USP1->Ub_FANCD2 Deubiquitinates Ub_PCNA Ub-PCNA USP1->Ub_PCNA Deubiquitinates HR_completion HR Completion USP1->HR_completion Enables FANCD2 FANCD2 Ub_FANCD2->FANCD2 Ub_FANCD2->FANCD2 Deubiquitination (by USP1) BRCA_complex BRCA1-PALB2-BRCA2 Complex Recruitment Ub_FANCD2->BRCA_complex Inhibits (sustained ubiquitination) PCNA PCNA Ub_PCNA->PCNA Ub_PCNA->PCNA Deubiquitination (by USP1) FANCD2->Ub_FANCD2 Ubiquitination HR_initiation HR Initiation PCNA->Ub_PCNA Ubiquitination Ub Ubiquitin HR_initiation->BRCA_complex RAD51_loading RAD51 Loading & Foci Formation BRCA_complex->RAD51_loading RAD51_loading->HR_completion

Caption: Signaling pathway of this compound in homologous recombination.

Experimental Workflow for Assessing the Effect of this compound on RAD51 Foci Formation

RAD51_Foci_Workflow start Start: Seed Cells treatment Treat with this compound or Vehicle start->treatment damage Induce DNA Damage treatment->damage fix_perm Fix and Permeabilize Cells damage->fix_perm blocking Block Non-specific Binding fix_perm->blocking primary_ab Incubate with Anti-RAD51 Antibody blocking->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab dapi Counterstain with DAPI secondary_ab->dapi imaging Fluorescence Microscopy dapi->imaging quantification Quantify RAD51 Foci imaging->quantification end End: Analyze Data quantification->end

Caption: Workflow for RAD51 foci formation immunofluorescence assay.

Experimental Workflow for the DR-GFP Homologous Recombination Assay

DR_GFP_Workflow start Start: Seed DR-GFP Cells treatment Treat with this compound or Vehicle start->treatment transfection Transfect with I-SceI Plasmid treatment->transfection incubation Incubate for 48-72h transfection->incubation harvest Harvest Cells incubation->harvest flow_cytometry Analyze GFP+ Cells by Flow Cytometry harvest->flow_cytometry end End: Determine HR Efficiency flow_cytometry->end

References

The USP1 Inhibitor SJB3-019A: A Technical Guide to its Effects on FANCD2 and PCNA Ubiquitination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the pharmacological effects of SJB3-019A, a potent and novel inhibitor of Ubiquitin-Specific Protease 1 (USP1). A critical regulator of the DNA damage response (DDR), USP1 deubiquitinates two key proteins: Fanconi Anemia group D2 protein (FANCD2) and Proliferating Cell Nuclear Antigen (PCNA). By inhibiting USP1, this compound effectively increases the ubiquitinated forms of both FANCD2 and PCNA, leading to cell cycle arrest, apoptosis, and a reduction in homologous recombination activity. This guide summarizes the available quantitative data, provides detailed experimental protocols for assessing the effects of this compound, and presents visual diagrams of the relevant signaling pathways and experimental workflows.

Introduction

Ubiquitination is a critical post-translational modification that governs a multitude of cellular processes, including the DNA damage response. The reversible nature of ubiquitination is controlled by deubiquitinating enzymes (DUBs). USP1 is a DUB that has emerged as a significant target in cancer therapy due to its role in deubiquitinating and thereby inactivating FANCD2 and PCNA, two proteins essential for DNA repair and replication.

This compound has been identified as a potent inhibitor of USP1.[1][2][3][4] Its mechanism of action involves the irreversible inhibition of USP1's deubiquitinylating activity, resulting in the accumulation of ubiquitinated FANCD2 (Ub-FANCD2) and ubiquitinated PCNA (Ub-PCNA).[5] This accumulation triggers downstream signaling cascades that can induce apoptosis and sensitize cancer cells to DNA damaging agents. This guide explores the technical details of this compound's effects on these two critical ubiquitination events.

Quantitative Data

The following tables summarize the key quantitative findings related to the activity of this compound from various studies.

Table 1: In Vitro Potency of this compound

ParameterCell LineValueReference
IC50 (ID1 degradation & cytotoxicity)K5620.0781 µM[1][2][4]
IC50 (Cell Viability)Sup-B150.349 µM[4]
IC50 (Cell Viability)KOPN-80.360 µM[4]
IC50 (Cell Viability)CCRF-SB0.504 µM[4]

Table 2: Cellular Effects of this compound

EffectObservationReference
FANCD2 UbiquitinationIncreased levels of Ub-FANCD2[1][3][4]
PCNA UbiquitinationIncreased levels of Ub-PCNA[1][3][4]
Homologous Recombination (HR) ActivityDecreased[1][3][4]
Cell CycleG2/M arrest in B-ALL cells[4][6]
ApoptosisInduced in a dose-dependent manner[2][4][6]

Signaling Pathways

This compound's primary mechanism of action is the inhibition of USP1, which directly impacts the ubiquitination status of FANCD2 and PCNA.

SJB3_019A_Pathway SJB3_019A This compound USP1 USP1 SJB3_019A->USP1 inhibits Ub_FANCD2 Ub-FANCD2 USP1->Ub_FANCD2 deubiquitinates Ub_PCNA Ub-PCNA USP1->Ub_PCNA deubiquitinates FANCD2 FANCD2 Ub_FANCD2->FANCD2 DNA_Repair DNA Repair (Homologous Recombination) Ub_FANCD2->DNA_Repair promotes PCNA PCNA Ub_PCNA->PCNA Ub_PCNA->DNA_Repair promotes Apoptosis Apoptosis DNA_Repair->Apoptosis inhibition leads to CellCycleArrest Cell Cycle Arrest DNA_Repair->CellCycleArrest inhibition leads to Ub Ubiquitin Ub->FANCD2 ubiquitinates Ub->PCNA ubiquitinates

This compound inhibits USP1, increasing Ub-FANCD2 and Ub-PCNA.

Downstream of USP1 inhibition, this compound has been shown to induce apoptosis through the ID1/AKT signaling pathway in B-cell acute lymphoblastic leukemia (B-ALL) cells.[6]

ID1_AKT_Pathway SJB3_019A This compound USP1 USP1 SJB3_019A->USP1 inhibits ID1 ID1 USP1->ID1 stabilizes p_AKT p-AKT ID1->p_AKT promotes Apoptosis Apoptosis p_AKT->Apoptosis inhibits

This compound induces apoptosis via the ID1/AKT pathway.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effect of this compound on FANCD2 and PCNA ubiquitination.

Western Blot for Detection of FANCD2 and PCNA Ubiquitination

This protocol outlines the steps for detecting changes in the ubiquitination status of FANCD2 and PCNA in cultured cells following treatment with this compound.

Western_Blot_Workflow cluster_0 Cell Culture and Treatment cluster_1 Protein Extraction and Quantification cluster_2 SDS-PAGE and Transfer cluster_3 Immunoblotting and Detection A Seed cells and allow to adhere B Treat with this compound (various concentrations and time points) A->B C Lyse cells in RIPA buffer with protease and deubiquitinase inhibitors B->C D Quantify protein concentration (e.g., BCA assay) C->D E Denature protein lysates D->E F Separate proteins by SDS-PAGE E->F G Transfer proteins to a PVDF membrane F->G H Block membrane (e.g., 5% non-fat milk) G->H I Incubate with primary antibodies (anti-FANCD2, anti-PCNA, anti-ubiquitin) H->I J Incubate with HRP-conjugated secondary antibodies I->J K Detect with ECL substrate and image J->K

Workflow for Western Blot analysis.

Materials:

  • Cell culture reagents

  • This compound (stock solution in DMSO)

  • RIPA lysis buffer

  • Protease and deubiquitinase inhibitors (e.g., PMSF, NEM)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-FANCD2, anti-PCNA, anti-Ubiquitin, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed cells at an appropriate density and allow them to attach overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) and a vehicle control (DMSO) for desired time points (e.g., 6, 12, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and deubiquitinase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-FANCD2 or anti-PCNA) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. The ubiquitinated forms of FANCD2 and PCNA will appear as higher molecular weight bands compared to the unmodified proteins.

Cell Viability Assay (CCK-8)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours. Include a vehicle control.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Conclusion

This compound is a potent and specific inhibitor of USP1 that effectively increases the ubiquitination of FANCD2 and PCNA. This mechanism of action leads to pronounced anti-cancer effects, including the induction of apoptosis and cell cycle arrest. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting the USP1-FANCD2/PCNA axis in cancer. Further research is warranted to fully elucidate the therapeutic window and potential combination strategies for this compound in a clinical setting.

References

Preclinical Profile of SJB3-019A: A USP1 Inhibitor for Hematological Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for SJB3-019A, a potent and selective inhibitor of Ubiquitin-Specific Protease 1 (USP1). The information presented herein is compiled from peer-reviewed scientific literature and is intended to serve as a resource for researchers and professionals in the field of oncology drug development.

Executive Summary

This compound is a small molecule inhibitor that targets USP1, a deubiquitinating enzyme implicated in the regulation of DNA damage repair and cell cycle progression. Preclinical studies have demonstrated that this compound exhibits significant anti-tumor activity in various hematological malignancies, including B-cell acute lymphoblastic leukemia (B-ALL), chronic myeloid leukemia (CML), and multiple myeloma (MM). The primary mechanism of action involves the inhibition of USP1, leading to the degradation of its downstream substrate, Inhibitor of DNA Binding 1 (ID1), and subsequent suppression of the pro-survival PI3K/AKT signaling pathway. This ultimately results in cell cycle arrest, induction of apoptosis, and reduced tumor cell viability.

Quantitative Data Summary

The following tables summarize the key quantitative preclinical data for this compound across different cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of this compound
Cell LineCancer TypeIC50 (µM)Citation
Sup-B15B-cell Acute Lymphoblastic Leukemia0.349[1]
KOPN-8B-cell Acute Lymphoblastic Leukemia0.360[1]
CCRF-SBB-cell Acute Lymphoblastic Leukemia0.504[1]
K562Chronic Myeloid Leukemia0.0781[2]
Table 2: Induction of Apoptosis by this compound in B-ALL Cell Lines (24-hour treatment)
Cell LineThis compound Concentration (µM)Apoptosis Rate (%)Citation
Sup-B150 (Control)7.06[1]
0.228.29[1]
CCRF-SB0 (Control)7.14[1]
0.220.88[1]
KOPN-80 (Control)5.82[1]
0.227.99[1]
Table 3: Cell Cycle Arrest Induced by this compound in B-ALL Cell Lines (24-hour treatment)
Cell LineThis compound Concentration (µM)% of Cells in G2/M PhaseCitation
Sup-B150 (Control)0.90[1]
0.612.17[1]
CCRF-SB0 (Control)0.97[1]
0.612.88[1]

Signaling Pathway and Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the deubiquitinating activity of USP1. This leads to the degradation of ID1, a key downstream target of USP1. The reduction in ID1 levels subsequently downregulates the phosphorylation of AKT, a critical node in the pro-survival PI3K/AKT signaling pathway. The inhibition of this pathway is a primary driver of the observed apoptosis and cell cycle arrest in cancer cells.[1][3] In multiple myeloma, this compound has also been shown to inhibit DNA repair pathways, including the Fanconi anemia pathway, and downregulate proteins associated with stem cell renewal and survival.[3]

SJB3-019A_Signaling_Pathway SJB3_019A This compound USP1 USP1 SJB3_019A->USP1 Inhibits ID1_Ub ID1 (Ubiquitinated) USP1->ID1_Ub Deubiquitinates ID1 ID1 ID1_Ub->ID1 Proteasome Proteasome Degradation ID1_Ub->Proteasome PI3K_AKT PI3K/AKT Pathway ID1->PI3K_AKT Activates Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation PI3K_AKT->Cell_Survival Promotes

Caption: Mechanism of action of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell Culture
  • Cell Lines: B-ALL cell lines (CCRF-SB, Sup-B15, KOPN-8) and multiple myeloma cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[3]

  • Maintenance: Cells were maintained in a humidified incubator at 37°C with 5% CO2.[3]

  • Mycoplasma Testing: All cell lines were periodically tested for mycoplasma contamination using kits such as the MycoAlertTM mycoplasma detection kit (Lonza).[3]

Cell Viability Assays
  • WST-1 Assay (for Multiple Myeloma):

    • Plate multiple myeloma cells in 96-well plates.

    • Treat cells with varying concentrations of this compound or DMSO (vehicle control) for 24 hours.

    • Add WST-1 reagent to each well and incubate for a specified period.

    • Measure the absorbance at the appropriate wavelength to determine cell viability.[3]

  • CellTiter-Glo® Luminescent Cell Viability Assay (for patient-derived MM cells):

    • Plate CD138+ patient-derived multiple myeloma cells.

    • Treat cells with this compound or DMSO for 24 hours.

    • Add CellTiter-Glo® reagent to each well.

    • Measure luminescence to quantify ATP levels, which correlate with cell viability.[3]

  • CCK-8 Assay (for B-ALL):

    • Seed B-ALL cells in 96-well plates.

    • Treat with a range of this compound concentrations for 24 or 48 hours.

    • Add CCK-8 solution to each well and incubate.

    • Measure the absorbance at 450 nm to determine cell viability.[1]

Cell_Viability_Workflow Start Start Plate_Cells Plate Cells in 96-well plate Start->Plate_Cells Treat_Cells Treat with this compound (or DMSO control) Plate_Cells->Treat_Cells Incubate Incubate (e.g., 24h, 37°C) Treat_Cells->Incubate Add_Reagent Add Viability Reagent (WST-1, CCK-8, or CellTiter-Glo) Incubate->Add_Reagent Incubate_Reagent Incubate with Reagent Add_Reagent->Incubate_Reagent Measure Measure Signal (Absorbance or Luminescence) Incubate_Reagent->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze

Caption: General workflow for cell viability assays.
Apoptosis Assay

  • Annexin V/Propidium Iodide (PI) Staining:

    • Treat cells (e.g., MM.1S or B-ALL cell lines) with this compound for the desired time (e.g., 15 or 24 hours).

    • Harvest and wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

    • Incubate in the dark at room temperature.

    • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1][4]

Western Blot Analysis
  • Cell Lysis: Treat cells with this compound for the indicated times, then lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., USP1, ID1, p-AKT, AKT, PARP, Caspase-3, -8, -9, FANCD2, PCNA, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1][3]

Conclusion

The preclinical data for this compound strongly support its development as a potential therapeutic agent for hematological malignancies. Its well-defined mechanism of action, potent in vitro cytotoxicity against various cancer cell lines, and ability to induce apoptosis and cell cycle arrest provide a solid foundation for further investigation. The synergistic effects observed when combined with standard-of-care agents in multiple myeloma suggest potential for combination therapies to overcome drug resistance. Future preclinical studies should focus on in vivo efficacy in animal models and further elucidation of the molecular determinants of response and resistance to this compound.

References

Methodological & Application

SJB3-019A: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SJB3-019A is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1). USP1 is a deubiquitinating enzyme (DUB) that plays a critical role in DNA damage repair and cell cycle progression. By inhibiting USP1, this compound promotes the degradation of key downstream targets, including Inhibitor of DNA Binding 1 (ID1), leading to cell cycle arrest, apoptosis, and suppression of tumor growth.[1][2] These application notes provide detailed protocols for studying the effects of this compound in cell culture, including methods for assessing cell viability, apoptosis, and changes in protein expression.

Mechanism of Action

This compound exerts its biological effects by inhibiting the deubiquitinating activity of USP1. This leads to the accumulation of ubiquitinated substrates, marking them for proteasomal degradation. A key substrate of USP1 is ID1, a transcriptional regulator implicated in cell proliferation and survival. Inhibition of USP1 by this compound results in the degradation of ID1, which in turn leads to the downregulation of the pro-survival PI3K/AKT signaling pathway, ultimately inducing apoptosis in cancer cells.[3]

SJB3_019A_Signaling_Pathway SJB3_019A This compound USP1 USP1 SJB3_019A->USP1 Ub_ID1 Ubiquitinated ID1 USP1->Ub_ID1 Deubiquitination ID1 ID1 Ub_ID1->ID1 Proteasome Proteasome Ub_ID1->Proteasome Degradation Degradation PI3K_AKT PI3K/AKT Pathway ID1->PI3K_AKT Proteasome->Degradation Apoptosis Apoptosis PI3K_AKT->Apoptosis

This compound inhibits USP1, leading to ID1 degradation and apoptosis.

Quantitative Data Summary

The following tables summarize the reported effects of this compound on various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)
K562Chronic Myelogenous Leukemia0.0781Not Specified
A549Lung Cancer0.66272
Sup-B15B-cell Acute Lymphoblastic Leukemia0.349Not Specified
CCRF-SBB-cell Acute Lymphoblastic Leukemia0.504Not Specified
KOPN-8B-cell Acute Lymphoblastic Leukemia0.360Not Specified

Table 2: Apoptosis Induction by this compound in B-ALL Cell Lines (24h treatment)

Cell LineConcentration (µM)Apoptosis Rate (%)
Sup-B1507.06
0.228.29
CCRF-SB07.14
0.220.88
KOPN-805.82
0.227.99

Table 3: Cell Cycle Arrest Induced by this compound (24h treatment)

Cell LineConcentration (µM)Cell Cycle Phase% of Cells in Phase
Sup-B150.6G2/M12.17
CCRF-SB0.6G2/M12.88
MM cellsNot SpecifiedG0/G1Not Specified

Experimental Protocols

Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture Cell Culture (e.g., B-ALL cell lines) start->cell_culture treatment Treat with this compound (Varying concentrations and times) cell_culture->treatment viability Cell Viability Assay (CCK-8) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western_blot Western Blot (USP1, ID1, p-AKT) treatment->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis end End data_analysis->end

General experimental workflow for studying this compound.
Cell Culture

This protocol is adapted for B-cell Acute Lymphoblastic Leukemia (B-ALL) cell lines.[2]

  • Cell Lines: CCRF-SB, Sup-B15, KOPN-8.

  • Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

Cell Viability Assay (CCK-8)

This protocol is based on the Cell Counting Kit-8 (CCK-8) assay to determine the cytotoxic effects of this compound.[3][4]

  • Cell Seeding: Seed 5,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

  • Pre-incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Treatment: Add 10 µL of various concentrations of this compound (e.g., 0.1 to 10 µM) to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Flow Cytometry)

This protocol utilizes Annexin V and Propidium Iodide (PI) staining to quantify apoptosis by flow cytometry.[5][6]

  • Cell Seeding and Treatment: Seed 1 x 10^6 cells in a T25 flask and treat with desired concentrations of this compound (e.g., 0.2, 0.4, 0.6 µM) for 24 hours.

  • Cell Collection: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash cells twice with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples by flow cytometry within 1 hour.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Flow Cytometry)

This protocol uses Propidium Iodide (PI) staining to analyze cell cycle distribution.

  • Cell Seeding and Treatment: Treat 1 x 10^6 cells with this compound (e.g., 0.6 µM) for 24 hours.

  • Cell Collection and Fixation: Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

This protocol is for the detection of USP1, ID1, and phosphorylated AKT (p-AKT).

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes at 95°C.

  • SDS-PAGE: Separate the protein samples on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions:

    • anti-USP1: 1:1000[3][7]

    • anti-ID1: 1:500 - 1:1000[2]

    • anti-phospho-AKT (Ser473): 1:1000 - 1:3000[1][8]

    • anti-total AKT: 1:1000[1]

    • anti-β-actin (loading control): 1:5000

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (1:2000 - 1:5000) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

References

Application Note and Protocol: Assessing Cell Viability in Response to SJB3-019A Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for conducting a cell viability assay to evaluate the efficacy of SJB3-019A, a potent and novel inhibitor of Ubiquitin-Specific Protease 1 (USP1).[1][2][3] this compound has been shown to induce apoptosis in various cancer cell lines, making the assessment of its impact on cell viability a critical component of preclinical drug development.[2][4][5][6] This protocol outlines the use of the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[7][8] Additionally, an alternative protocol using a luminescent ATP-based assay (e.g., CellTiter-Glo®) is provided for a more sensitive, high-throughput approach.[9][10][11]

Introduction to this compound

This compound is a small molecule inhibitor of USP1, a deubiquitinating enzyme that plays a crucial role in cellular processes such as DNA damage repair and cell cycle progression.[5] Inhibition of USP1 by this compound leads to the degradation of Inhibitor of DNA Binding 1 (ID1), which in turn downregulates the PI3K/AKT signaling pathway, ultimately inducing apoptosis in cancer cells.[4] Studies have demonstrated that this compound effectively suppresses cell proliferation and triggers apoptosis in various cancer cell lines, including B-cell acute lymphoblastic leukemia (B-ALL).[4][6] The IC50 value for this compound in K562 cells has been reported to be 0.0781 μM.[1][2]

Signaling Pathway of this compound Action

The following diagram illustrates the signaling pathway affected by this compound.

SJB3_019A_Pathway cluster_downregulation Downregulation Cascade SJB3_019A This compound USP1 USP1 SJB3_019A->USP1 Inhibits ID1 ID1 USP1->ID1 Deubiquitinates (Stabilizes) pAKT p-AKT ID1->pAKT Activates Apoptosis Apoptosis pAKT->Apoptosis Inhibits

Caption: Signaling pathway of this compound.

Experimental Protocols

This section provides detailed protocols for two common cell viability assays: the MTT assay and a luminescent ATP assay.

Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[7][8] The amount of formazan produced is proportional to the number of viable cells.[7][12]

Materials:

  • This compound

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader capable of measuring absorbance at 570 nm[12]

Experimental Workflow:

Caption: MTT assay experimental workflow.

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Ensure cell viability is >95%.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Include wells with medium only for background control.

  • Cell Treatment:

    • After 24 hours of incubation to allow for cell attachment, prepare serial dilutions of this compound in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[12]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[12]

Protocol 2: Luminescent ATP Cell Viability Assay (e.g., CellTiter-Glo®)

This assay quantifies ATP, an indicator of metabolically active cells.[9] The amount of ATP is directly proportional to the number of viable cells in culture.[9] This "add-mix-measure" format is rapid and suitable for high-throughput screening.[9][10]

Materials:

  • This compound

  • Target cancer cell line

  • Complete cell culture medium

  • Opaque-walled 96-well plates

  • Luminescent ATP cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Experimental Workflow:

Caption: Luminescent ATP assay workflow.

Procedure:

  • Cell Seeding:

    • Follow the same procedure as for the MTT assay, but use opaque-walled 96-well plates to prevent luminescence signal crossover.

  • Cell Treatment:

    • Follow the same treatment procedure as for the MTT assay.

  • Assay Reagent Preparation and Addition:

    • Prepare the luminescent assay reagent according to the manufacturer's instructions.[10][13]

    • Equilibrate the 96-well plate to room temperature for approximately 30 minutes.[10][13]

    • Add a volume of the assay reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[10]

  • Signal Development and Measurement:

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10][13]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10][13]

    • Measure the luminescence using a luminometer.

Data Presentation

Quantitative data from cell viability assays should be summarized in a clear and structured format. The following tables provide templates for presenting your results.

Table 1: Raw Absorbance/Luminescence Data

This compound (µM)Replicate 1Replicate 2Replicate 3MeanStd. Dev.
0 (Vehicle)
0.01
0.1
1
10
100
Blank

Table 2: Percentage Cell Viability and IC50 Calculation

This compound (µM)Mean SignalCorrected Mean Signal (Mean - Blank)% Cell Viability ((Corrected Mean / Vehicle Corrected Mean) * 100)
0 (Vehicle)100
0.01
0.1
1
10
100
IC50 (µM) [Calculated Value]

Note: The IC50 value, the concentration of a drug that inhibits a biological process by 50%, can be calculated using appropriate software (e.g., GraphPad Prism) by plotting the percentage of cell viability against the log concentration of this compound.

Conclusion

This application note provides comprehensive protocols for assessing the effect of the USP1 inhibitor this compound on cell viability. The choice between the MTT and the luminescent ATP assay will depend on the specific experimental needs, with the latter offering higher sensitivity and a more streamlined workflow for high-throughput applications. Accurate determination of cell viability is fundamental for characterizing the cytotoxic and anti-proliferative effects of this compound and for advancing its development as a potential therapeutic agent.

References

Application Notes and Protocols: Flow Cytometry Analysis of B-Cell Acute Lymphoblastic Leukemia (B-ALL) Cells Treated with SJB3-019A

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

SJB3-019A is a potent and specific small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1), a deubiquitinating enzyme implicated in the regulation of cellular processes such as DNA damage repair, cell cycle progression, and apoptosis.[1][2][3][4] In the context of B-cell acute lymphoblastic leukemia (B-ALL), USP1 is frequently overexpressed and plays a critical role in promoting cancer cell survival and proliferation.[1] this compound has been shown to induce apoptosis and cause cell cycle arrest in B-ALL cell lines by inhibiting USP1, leading to the downregulation of its downstream targets, Inhibitor of DNA Binding 1 (ID1) and phosphorylated protein kinase B (p-AKT).[1][5][6]

These application notes provide detailed protocols for the analysis of apoptosis and cell cycle distribution in B-ALL cells treated with this compound using flow cytometry. The provided data serves as a reference for researchers and drug development professionals investigating the cellular effects of this compound.

Mechanism of Action

This compound exerts its anti-leukemic effects by inhibiting the deubiquitinating activity of USP1. This leads to the proteasomal degradation of ID1, a key downstream target of USP1. The reduction in ID1 levels subsequently leads to the inactivation of the PI3K/AKT signaling pathway, a critical pathway for cell survival and proliferation.[1][6][7][8][9] The inhibition of this pathway ultimately results in the induction of apoptosis and cell cycle arrest in B-ALL cells.[1][5]

SJB3-019A_Mechanism_of_Action SJB3_019A This compound USP1 USP1 SJB3_019A->USP1 ID1 ID1 USP1->ID1 PI3K_AKT PI3K/AKT Pathway ID1->PI3K_AKT Apoptosis Apoptosis PI3K_AKT->Apoptosis CellCycleArrest G2/M Arrest PI3K_AKT->CellCycleArrest

Figure 1: Simplified signaling pathway of this compound in B-ALL cells.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on apoptosis and cell cycle distribution in various B-ALL cell lines after 24 hours of treatment.

Table 1: Induction of Apoptosis by this compound in B-ALL Cell Lines [1][10]

Cell LineThis compound (µM)Apoptosis Rate (%)
Sup-B15 07.06
0.228.29
CCRF-SB 07.14
0.220.88
KOPN-8 05.82
0.227.99

Table 2: G2/M Phase Cell Cycle Arrest Induced by this compound in B-ALL Cell Lines [1][11]

Cell LineThis compound (µM)G2/M Phase Cells (%)
Sup-B15 00.90
0.612.17
CCRF-SB 00.97
0.612.88

Experimental Protocols

Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis in B-ALL cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

  • B-ALL cell lines (e.g., Sup-B15, CCRF-SB, KOPN-8)

  • This compound (stock solution in DMSO)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometer

Apoptosis_Analysis_Workflow start Seed B-ALL cells treat Treat with this compound (e.g., 0, 0.2, 0.4, 0.6 µM for 24h) start->treat harvest Harvest cells by centrifugation treat->harvest wash1 Wash with cold PBS harvest->wash1 resuspend Resuspend in 1X Binding Buffer wash1->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate for 15 min at RT in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze

Figure 2: Workflow for apoptosis analysis using Annexin V/PI staining.

  • Seed B-ALL cells at a density of 1 x 10^6 cells/mL in a suitable culture vessel.

  • Treat the cells with the desired concentrations of this compound (e.g., 0, 0.2, 0.4, 0.6 µM) and a vehicle control (DMSO) for 24 hours.

  • Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour. Acquire data for FITC (Annexin V) and PI fluorescence.

Protocol 2: Analysis of Cell Cycle Distribution by Propidium Iodide (PI) Staining

This protocol outlines the procedure for analyzing the cell cycle distribution of B-ALL cells treated with this compound using PI staining and flow cytometry.

  • B-ALL cell lines (e.g., Sup-B15, CCRF-SB)

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Cell_Cycle_Analysis_Workflow start Seed B-ALL cells treat Treat with this compound (e.g., 0, 0.6 µM for 24h) start->treat harvest Harvest cells by centrifugation treat->harvest wash1 Wash with PBS harvest->wash1 fix Fix with ice-cold 70% ethanol wash1->fix wash2 Wash with PBS fix->wash2 stain Resuspend in PI/RNase A solution wash2->stain incubate Incubate for 30 min at RT in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze

Figure 3: Workflow for cell cycle analysis using PI staining.

  • Seed B-ALL cells at a density of 1 x 10^6 cells/mL in a suitable culture vessel.

  • Treat the cells with the desired concentrations of this compound (e.g., 0, 0.6 µM) and a vehicle control (DMSO) for 24 hours.

  • Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells with PBS and resuspend the pellet in 500 µL of PBS.

  • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

  • Wash the cells with PBS and centrifuge again.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry. Use a linear scale for the PI fluorescence to resolve the G0/G1, S, and G2/M peaks.

Data Analysis and Interpretation

For apoptosis analysis, create a quadrant plot with Annexin V-FITC on the x-axis and PI on the y-axis.

  • Lower-left quadrant (Annexin V- / PI-): Live cells

  • Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells

  • Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper-left quadrant (Annexin V- / PI+): Necrotic cells

For cell cycle analysis, generate a histogram of PI fluorescence intensity. The first peak represents cells in the G0/G1 phase (2n DNA content), the second peak represents cells in the G2/M phase (4n DNA content), and the region between the two peaks represents cells in the S phase. Quantify the percentage of cells in each phase using cell cycle analysis software.

Troubleshooting

  • High background in apoptosis assay: Ensure cells are washed thoroughly with PBS before staining. Avoid harsh centrifugation speeds.

  • Poor resolution of cell cycle peaks: Ensure a single-cell suspension before fixation. Run the samples at a low flow rate on the cytometer. Ensure complete RNase digestion.

  • Inconsistent results: Maintain consistent cell numbers, reagent concentrations, and incubation times across all samples.

For further information, please refer to the cited literature.

References

Application Notes and Protocols for In Vivo Studies Using SJB3-019A in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SJB3-019A is a potent and novel small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1).[1][2][3] USP1 is a deubiquitinating enzyme that has been implicated in various cellular processes, including DNA damage repair, cell cycle progression, and the regulation of oncogenic signaling pathways. Its overexpression is a feature in several cancers, correlating with poor prognosis. The inhibition of USP1 by this compound presents a promising therapeutic strategy for cancers dependent on USP1 activity. These application notes provide a summary of the available data on this compound and generalized protocols for preclinical evaluation in mouse models.

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the deubiquitinating activity of USP1. This leads to the downstream degradation of key substrates, most notably the Inhibitor of DNA Binding 1 (ID1). The degradation of ID1, in turn, affects the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[4] Inhibition of USP1 by this compound has been shown to decrease the levels of phosphorylated AKT (p-AKT) without affecting the total AKT levels, ultimately leading to apoptosis in cancer cells.[4]

Signaling Pathway Diagram

SJB3_019A_Pathway SJB3_019A This compound USP1 USP1 SJB3_019A->USP1 Inhibits ID1 ID1 USP1->ID1 Deubiquitinates (Stabilizes) CellSurvival Cell Proliferation & Survival pAKT p-AKT ID1->pAKT Promotes Apoptosis Apoptosis pAKT->Apoptosis Inhibits pAKT->CellSurvival

Caption: Signaling pathway of this compound in cancer cells.

In Vitro Efficacy of this compound

This compound has demonstrated potent cytotoxic and pro-apoptotic effects in various cancer cell lines, particularly in B-cell acute lymphoblastic leukemia (B-ALL).

Table 1: In Vitro Cytotoxicity of this compound in B-ALL Cell Lines
Cell LineIC50 (µM) after 48hReference
Sup-B150.349[5]
KOPN-80.360[5]
CCRF-SB0.504[5]
Table 2: Apoptosis Induction by this compound in B-ALL Cell Lines (24h treatment)
Cell LineConcentration (µM)Apoptosis Rate (%)Reference
Sup-B1507.06[4]
0.228.29[4]
CCRF-SB07.14[4]
0.220.88[4]
KOPN-805.82[4]
0.227.99[4]
Table 3: Cell Cycle Arrest Induced by this compound in B-ALL Cell Lines (24h treatment)
Cell LineConcentration (µM)% of Cells in G2/M PhaseReference
Sup-B1500.90[4]
0.612.17[4]
CCRF-SB00.97[4]
0.612.88[4]

Protocol: In Vivo Xenograft Mouse Model for Efficacy Studies

While specific in vivo studies for this compound are not extensively published, this generalized protocol for a subcutaneous xenograft model can be adapted for its evaluation. This protocol is based on standard practices in preclinical oncology research.[6][7]

Experimental Workflow Diagram

Xenograft_Workflow cluster_pre Preparation cluster_main Xenograft Study cluster_post Analysis CellCulture 1. Cancer Cell Culture TumorImplantation 3. Tumor Cell Implantation CellCulture->TumorImplantation AnimalAcclimatization 2. Animal Acclimatization AnimalAcclimatization->TumorImplantation TumorMonitoring 4. Tumor Growth Monitoring TumorImplantation->TumorMonitoring Grouping 5. Randomization into Groups TumorMonitoring->Grouping Treatment 6. Treatment with This compound/Vehicle Grouping->Treatment DataCollection 7. Data Collection (Tumor Volume, Body Weight) Treatment->DataCollection Endpoint 8. Study Endpoint & Tissue Collection DataCollection->Endpoint DataAnalysis 9. Data Analysis Endpoint->DataAnalysis Histo 10. Histopathology Endpoint->Histo

Caption: Generalized workflow for a xenograft mouse model study.

Materials
  • Compound: this compound

  • Vehicle: A suitable vehicle for in vivo administration (e.g., Corn oil with DMSO). A recommended formulation is 10% DMSO in Corn oil.[1]

  • Cell Line: A suitable cancer cell line (e.g., Sup-B15 for B-ALL model).

  • Animals: Immunocompromised mice (e.g., NOD/SCID or NSG mice), 6-8 weeks old.[7]

  • General Supplies: Sterile syringes, needles, calipers, animal balance, cell culture reagents, etc.

Protocol
  • Cell Culture and Preparation:

    • Culture the selected cancer cell line under standard conditions.

    • On the day of implantation, harvest the cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of 1 x 10^7 cells/mL.

  • Animal Acclimatization:

    • Allow the mice to acclimatize to the facility for at least one week before the start of the experiment.

  • Tumor Cell Implantation:

    • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor formation.

    • Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization and Grouping:

    • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (typically 8-10 mice per group).[6]

  • Treatment Administration:

    • Control Group: Administer the vehicle solution to the mice according to the same schedule and route as the treatment group.

    • Treatment Group(s): Administer this compound at the desired dose(s). The route of administration (e.g., intraperitoneal, oral gavage) and dosing schedule (e.g., daily, every other day) should be optimized based on preliminary tolerability studies.

  • Data Collection:

    • Continue to measure tumor volume and body weight 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

  • Study Endpoint and Tissue Collection:

    • The study may be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.[7]

    • At the endpoint, euthanize the mice and collect the tumors for further analysis (e.g., histopathology, western blotting).

  • Data Analysis:

    • Analyze the tumor growth inhibition for each treatment group compared to the control group.

    • Statistically analyze the differences in tumor volume and body weight between the groups.

  • Histopathology and Biomarker Analysis (Optional):

    • Perform immunohistochemistry on tumor sections to assess biomarkers of interest (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis, p-AKT).

Concluding Remarks

This compound is a promising USP1 inhibitor with demonstrated in vitro efficacy against B-ALL. The provided generalized in vivo protocol offers a framework for researchers to evaluate its anti-tumor activity in preclinical mouse models. Further studies are warranted to establish the in vivo efficacy, pharmacokinetics, and safety profile of this compound to support its clinical development.

References

Application Notes: Targeting USP1 in Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Ubiquitin-Specific Protease 1 (USP1) has emerged as a critical regulator of cellular processes, most notably the DNA damage response (DDR).[1][2][3] By removing ubiquitin from key proteins such as FANCD2 and PCNA, USP1 plays a pivotal role in the Fanconi Anemia (FA) and Translesion Synthesis (TLS) DNA repair pathways.[1][3][4][5][6][7] Its overexpression is linked to poor prognosis in various cancers, making it an attractive therapeutic target.[2][8] Inhibition of USP1 can sensitize cancer cells to DNA-damaging agents and induce apoptosis, presenting a promising strategy for cancer therapy.[1][3][6][9]

Two primary methodologies are employed to inhibit USP1 function in a research setting:

  • Lentiviral Knockdown: A genetic approach that uses lentiviral vectors to deliver short hairpin RNAs (shRNAs) targeting USP1 mRNA.[10][11][12] This leads to the degradation of the USP1 transcript and a subsequent reduction in USP1 protein levels, effectively silencing the gene.[11][13] This method provides stable, long-term suppression of USP1.[12]

  • SJB3-019A Treatment: A pharmacological approach utilizing a small molecule inhibitor.[14] this compound is a potent and specific inhibitor that targets the enzymatic activity of the USP1 protein.[1][14][15] This method allows for acute, dose-dependent, and reversible inhibition of USP1 function.

These application notes provide a comparative overview and detailed protocols for both methods, enabling researchers to select the most appropriate strategy for their experimental objectives.

Comparative Data: Lentiviral Knockdown vs. This compound Treatment

The following tables summarize quantitative data from various studies, illustrating the effects of both USP1 inhibition methods on cancer cell lines.

Table 1: Effects on Cell Proliferation and Viability

MethodCell LineConcentration / ConditionResultCitation
Lentiviral shRNA Knockdown Diffuse Large B-cell Lymphoma (RL, RL-4RH, U2932, SUDHL4)shRNA against USP1Significantly suppressed cell proliferation.[10]
Lentiviral shRNA Knockdown Human Osteosarcoma (U2OS)shRNA against USP1Inhibited cell growth and colony-forming ability.[11][13]
This compound Treatment B-cell Acute Lymphoblastic Leukemia (Sup-B15)IC50 = 0.349 µMDose and time-dependent growth suppression.[15]
This compound Treatment B-cell Acute Lymphoblastic Leukemia (CCRF-SB)IC50 = 0.504 µMDose and time-dependent growth suppression.[15]
This compound Treatment Chronic Myelogenous Leukemia (K562)IC50 = 0.0781 µMPotent cytotoxicity.[14]
This compound Treatment Multiple Myeloma (ANBL6.WT, ANBL6.BR)Not specifiedDecreased cell viability, even in bortezomib-resistant cells.[1]

Table 2: Effects on Apoptosis

MethodCell LineConcentration / ConditionResultCitation
Lentiviral shRNA Knockdown Diffuse Large B-cell Lymphoma (RL)shRNA against USP1Induced apoptosis.[10]
Lentiviral shRNA Knockdown Human Osteosarcoma (U2OS)shRNA against USP1Increased cell apoptosis.[13]
This compound Treatment B-cell Acute Lymphoblastic Leukemia (Sup-B15)0.2 µMApoptosis increased from 7.06% to 28.29%.[15]
This compound Treatment B-cell Acute Lymphoblastic Leukemia (CCRF-SB)0.2 µMApoptosis increased from 7.14% to 20.88%.[15]
This compound Treatment Multiple MyelomaNot specifiedTriggered apoptosis via activation of caspase-3, -8, and -9.[4][9]

Table 3: Effects on Cell Cycle

MethodCell LineConcentration / ConditionResultCitation
Lentiviral shRNA Knockdown Diffuse Large B-cell Lymphoma (RL, RL-4RH, U2932, SUDHL4)shRNA against USP1Induced cell cycle arrest at the G0/G1 phase.[10]
Lentiviral shRNA Knockdown Colorectal Cancer (HCT116)shRNA against USP1Induced growth arrest at the G2/M phase.[16]
This compound Treatment B-cell Acute Lymphoblastic Leukemia (Sup-B15)0.6 µMPercentage of cells in G2/M phase increased from 0.90% to 12.17%.[15][17]
This compound Treatment B-cell Acute Lymphoblastic Leukemia (CCRF-SB)0.6 µMPercentage of cells in G2/M phase increased from 0.97% to 12.88%.[15][17]

Visualizations: Pathways and Workflows

The following diagrams illustrate the USP1 signaling pathway and the experimental workflows for its inhibition.

USP1_Signaling_Pathway cluster_nucleus Nucleus cluster_tls Translesion Synthesis (TLS) cluster_fa Fanconi Anemia (FA) Pathway cluster_inhibition Methods of Inhibition USP1_UAF1 USP1/UAF1 Complex PCNA_Ub PCNA-Ub USP1_UAF1->PCNA_Ub FANCD2_Ub FANCD2-Ub USP1_UAF1->FANCD2_Ub PCNA PCNA PCNA_Ub->PCNA Deubiquitination DNA_Repair DNA Repair & Genomic Stability PCNA->DNA_Repair FANCD2 FANCD2 FANCD2_Ub->FANCD2 Deubiquitination FANCD2->DNA_Repair Lentiviral_shRNA Lentiviral Knockdown (shUSP1) Lentiviral_shRNA->USP1_UAF1 Degrades USP1 mRNA SJB3_019A This compound Treatment SJB3_019A->USP1_UAF1 Inhibits Enzyme Activity

Caption: USP1 signaling pathway in DNA repair and mechanisms of inhibition.

Lentiviral_Knockdown_Workflow start Design shRNA targeting USP1 clone Clone shRNA into Lentiviral Vector (pLKO.1) start->clone transfect Co-transfect HEK293T cells with shRNA vector & packaging plasmids clone->transfect harvest Harvest & Concentrate Lentiviral Particles transfect->harvest titer Titer Virus harvest->titer transduce Transduce Target Cells (e.g., U2OS, HCT116) + Polybrene titer->transduce select Select transduced cells (e.g., with Puromycin) transduce->select validate Validate Knockdown (qPCR, Western Blot) select->validate analyze Perform Downstream Assays (Viability, Apoptosis, Cell Cycle) validate->analyze SJB3_019A_Treatment_Workflow start Culture Target Cells (e.g., Sup-B15, MM.1S) seed Seed cells into plates at desired density start->seed prepare Prepare this compound stock solution (e.g., in DMSO) seed->prepare treat Treat cells with varying concentrations of this compound (and vehicle control) seed->treat prepare->treat incubate Incubate for a defined period (e.g., 24, 48, 72 hours) treat->incubate analyze Perform Downstream Assays (Viability, Apoptosis, Cell Cycle, Western Blot) incubate->analyze

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting SJB3-019A Precipitation in Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting precipitation issues encountered with the USP1 inhibitor, SJB3-019A, in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a potent and novel small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1).[1][2] It is utilized in research to study the effects of USP1 inhibition, which can include promoting the degradation of proteins like ID1, inhibiting cell proliferation, and inducing apoptosis (programmed cell death).[1][3][4] Its high potency, with an IC50 of 0.0781 µM in K562 cells, makes it a valuable tool for investigating cellular pathways regulated by USP1.[1][2]

Q2: I observed precipitation after adding this compound to my cell culture medium. What are the common causes?

Precipitation of small molecules like this compound in aqueous-based cell culture media is a frequent issue, often stemming from the compound's low water solubility. Several factors can contribute to this:

  • High Final Concentration: The desired final concentration of this compound in the media may exceed its solubility limit.

  • Improper Dissolution of Stock Solution: The initial stock solution in a solvent like DMSO may not have been fully dissolved.

  • Solvent Shock: Rapidly diluting a concentrated DMSO stock solution into the aqueous culture medium can cause the compound to crash out of solution.[5]

  • Media Composition: Components in the media, such as salts and proteins, can interact with this compound and reduce its solubility.

  • pH and Temperature: The pH of the cell culture medium and temperature fluctuations can affect the solubility of the compound.[6]

  • Extended Incubation: Over time, even initially dissolved compounds can sometimes precipitate out of the media.

Q3: How should I prepare the stock solution of this compound to minimize precipitation?

Proper preparation of the stock solution is critical. Based on available data and best practices for hydrophobic compounds, follow these steps:

  • Choose the Right Solvent: Dimethyl sulfoxide (DMSO) is a common and effective solvent for this compound.[4][7]

  • Ensure Complete Dissolution: To fully dissolve the compound, you may need to gently warm the solution to 37°C and vortex or sonicate it for a few minutes.[8] Visually inspect the solution to ensure no solid particles remain.

  • Use an Appropriate Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM in DMSO) to minimize the volume of solvent added to your culture medium.[7]

  • Proper Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can promote precipitation.[4]

Q4: What is the best way to dilute the this compound stock solution into my cell culture media?

To avoid precipitation during dilution, it is important to mitigate "solvent shock." Instead of adding the stock solution directly to the full volume of media, try a serial dilution approach. A recommended method is to first pre-disperse the stock solution in a small volume of media before adding it to the final culture volume.

Q5: Can the type of cell culture medium or the presence of serum affect this compound solubility?

Yes, both can have a significant impact.

  • Serum: Fetal Bovine Serum (FBS) contains proteins like albumin that can bind to small molecules, which can either increase or decrease their solubility and bioavailability.[9] The effect of serum on this compound solubility should be empirically determined if precipitation is an issue.

  • Media Components: High concentrations of salts or other supplements in complex media formulations can sometimes lead to the precipitation of dissolved compounds.[10] If you suspect a media component is the cause, you could try a simpler basal medium to test this.

Quantitative Data Summary

For your convenience, the key chemical and solubility properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Weight276.25 g/mol [1][4][7]
Chemical FormulaC16H8N2O3[1][4][7]
CAS Number2070015-29-9[1][4]
Purity>98%[4][7]
AppearanceYellow Solid[1]
Solubility
DMSO≥10.85 mg/mL[7]
Ethanol3 mg/mL[4]
Water14 mg/mL (likely requires pH adjustment or other solubilizing agents)[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, sonicator (optional), 37°C water bath (optional).

  • Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening. b. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex the solution vigorously for 1-2 minutes. e. If the compound is not fully dissolved, briefly warm the tube in a 37°C water bath and continue to vortex or sonicate until the solution is clear. f. Visually confirm that no particulate matter is present. g. Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles. h. Store the aliquots at -20°C or -80°C.

Protocol 2: Dilution of this compound into Cell Culture Media

  • Materials: Prepared this compound stock solution, pre-warmed cell culture medium (with or without serum, as per your experimental design), sterile tubes.

  • Procedure: a. Thaw an aliquot of the this compound stock solution at room temperature. b. In a sterile tube, add a small volume of the pre-warmed cell culture medium. c. While gently vortexing the media, add the required volume of the this compound stock solution dropwise to the media. This creates an intermediate dilution. d. Add this intermediate dilution to your final volume of cell culture medium to achieve the desired final concentration. e. Mix the final solution gently by inverting the container. f. Visually inspect for any signs of precipitation before adding to your cells.

Visual Guides

Below are diagrams to help visualize the troubleshooting process and the mechanism of action of this compound.

SJB3_019A_Troubleshooting_Workflow start Precipitation Observed check_stock Check Stock Solution (Is it fully dissolved?) start->check_stock check_dilution Review Dilution Method (Solvent shock?) start->check_dilution check_concentration Assess Final Concentration (Too high?) start->check_concentration check_media Evaluate Media (Serum/component interaction?) start->check_media re_dissolve Re-dissolve Stock (Warm/Vortex/Sonicate) check_stock->re_dissolve serial_dilution Use Serial Dilution check_dilution->serial_dilution lower_concentration Lower Final Concentration check_concentration->lower_concentration modify_media Modify Media (e.g., change serum %) check_media->modify_media success Problem Resolved re_dissolve->success serial_dilution->success lower_concentration->success modify_media->success

Caption: Troubleshooting workflow for this compound precipitation.

SJB3_019A_Signaling_Pathway SJB3_019A This compound USP1 USP1 (Deubiquitinase) SJB3_019A->USP1 inhibits Ub_ID1 Ubiquitinated ID1 USP1->Ub_ID1 deubiquitinates ID1 ID1 Ub_ID1->ID1 Degradation Proteasomal Degradation Ub_ID1->Degradation Apoptosis Apoptosis Degradation->Apoptosis leads to

Caption: Simplified signaling pathway of this compound.

References

Interpreting unexpected results in SJB3-019A experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: SJB3-019A

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to help interpret unexpected experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound? this compound is a potent and novel inhibitor of Ubiquitin-Specific Protease 1 (USP1).[1][2][3] USP1 is a deubiquitinating enzyme that stabilizes various proteins involved in DNA damage repair and cell cycle progression. The primary mechanism of action for this compound is the inhibition of USP1's enzymatic activity. This leads to the degradation of downstream targets, most notably the Inhibitor of DNA Binding 1 (ID1) protein.[1][2][3] Inhibition of USP1 by this compound also leads to increased monoubiquitination of FANCD2 and PCNA, key proteins in DNA repair pathways, thereby impairing homologous recombination.[1][2]

Q2: What are the expected cellular effects of this compound treatment? Based on its mechanism of action, this compound is expected to inhibit cell proliferation, induce cell cycle arrest, and trigger apoptosis.[1][4] In B-cell acute lymphoblastic leukemia (B-ALL) cells, treatment has been shown to induce G2/M phase cell cycle arrest and apoptosis through the ID1/AKT signaling pathway.[4][5] However, the specific outcome, such as the stage of cell cycle arrest, can be cell-type dependent.[4][5] A primary biochemical expectation is the reduced protein level of ID1.

Q3: My cells are showing lower sensitivity to this compound than the published data. What could be the cause? Several factors can contribute to apparent lower sensitivity. First, ensure the compound is fully dissolved; gentle warming or sonication may be necessary for complete solubilization in DMSO.[2] Second, IC50 values are highly dependent on the cell line and experimental conditions, such as cell density and assay duration.[4][5] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration. Finally, the expression level of USP1 or the status of downstream pathways in your cell model may differ from those in published studies.

Q4: I am observing paradoxical pathway activation after treatment. Is this expected? While not the most common result, paradoxical pathway activation can occur with kinase and enzyme inhibitors due to complex cellular feedback loops or potential off-target effects.[6][7] For example, inhibiting a key node in one pathway might relieve feedback inhibition on a parallel pathway, leading to its activation. If you observe this, consider performing a broader pathway analysis (e.g., phospho-kinase array) to understand the global signaling changes and investigate potential off-target activities.

Troubleshooting Guides

Issue 1: No significant decrease in ID1 protein levels after this compound treatment.

This is a common issue when validating the effect of a new inhibitor. The following workflow can help you troubleshoot the problem.

Troubleshooting Workflow for ID1 Detection

G start Start: No ID1 Decrease Observed check_compound Verify this compound Solubility & Storage start->check_compound Step 1 check_dose Optimize Dose & Incubation Time check_compound->check_dose If compound is OK check_lysate Assess Lysate Quality & Protein Concentration check_dose->check_lysate If dose is optimized check_wb Validate Western Blot Protocol check_lysate->check_wb If lysate is good check_cell_line Confirm Cell Line Characteristics check_wb->check_cell_line If WB is validated outcome Successful ID1 Degradation check_cell_line->outcome If cell line is appropriate

A step-by-step guide to troubleshoot lack of ID1 degradation.

  • Possible Cause 1: Reagent Integrity and Preparation

    • Solution: Ensure your stock solution of this compound is correctly prepared and has not undergone excessive freeze-thaw cycles. Confirm that the compound is fully dissolved in the solvent (e.g., DMSO) before diluting it in culture medium. Precipitates can drastically lower the effective concentration.[2]

  • Possible Cause 2: Suboptimal Concentration or Incubation Time

    • Solution: The potency of this compound is cell-line dependent. Perform a dose-response experiment (e.g., 0.1 µM to 10 µM) and a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal conditions for observing ID1 degradation in your specific cell model.

  • Possible Cause 3: Western Blot Technical Issues

    • Solution: Verify your Western blot protocol. Ensure your anti-ID1 antibody is validated for the species you are using. Run positive and negative controls to confirm antibody specificity and protein transfer efficiency.

Issue 2: Unexpectedly high cytotoxicity at low concentrations.
  • Possible Cause 1: Solvent Toxicity

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic. A vehicle control (medium with solvent only) is essential for every experiment. Typically, DMSO concentrations should be kept below 0.5%.

  • Possible Cause 2: High Sensitivity of the Cell Line

    • Solution: Certain cell lines may be exquisitely sensitive to the inhibition of DNA repair pathways. This is particularly true for cells with underlying DNA repair defects (e.g., BRCA mutations). If you observe high toxicity, lower the concentration range in your experiments significantly.

  • Possible Cause 3: Off-Target Effects

    • Solution: While this compound is reported as a potent USP1 inhibitor, like many small molecules, it may have off-target activities at higher concentrations.[8][9] If cytotoxicity does not correlate with ID1 degradation, consider investigating other potential targets or pathways affected by the compound.

Data Presentation

Table 1: Cellular Potency of this compound in Human Cancer Cell Lines

Cell Line Cancer Type IC50 (µM) Assay Type Reference
K562 Chronic Myelogenous Leukemia 0.0781 Cytotoxicity [1][2]
Sup-B15 B-cell Acute Lymphoblastic Leukemia 0.349 Cell Viability (CCK-8) [4][5]
KOPN-8 B-cell Acute Lymphoblastic Leukemia 0.360 Cell Viability (CCK-8) [4][5]

| CCRF-SB | B-cell Acute Lymphoblastic Leukemia | 0.504 | Cell Viability (CCK-8) |[4][5] |

Experimental Protocols & Pathways

Protocol 1: Western Blotting for ID1 and Phospho-AKT
  • Cell Treatment: Plate cells at a density that allows for logarithmic growth for the duration of the experiment. Treat with varying concentrations of this compound and a vehicle control for the desired time (e.g., 24 hours).

  • Lysate Preparation: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel.

  • Protein Transfer: Transfer protein to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against ID1, phospho-AKT (Ser473), total AKT, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system.

This compound Signaling Pathway

G cluster_inhibition Effect of this compound SJB3 This compound USP1 USP1 SJB3->USP1 inhibits ID1 ID1 (Stable) USP1->ID1 deubiquitinates & stabilizes ID1_ub ID1-Ub Proteasome Proteasome ID1_ub->Proteasome targets for PI3K PI3K ID1->PI3K Apoptosis Apoptosis ID1->Apoptosis degradation leads to Degradation Degradation Proteasome->Degradation AKT AKT PI3K->AKT pAKT p-AKT (Active) AKT->pAKT phosphorylates Proliferation Cell Proliferation & Survival pAKT->Proliferation

The inhibitory effect of this compound on the USP1-ID1-AKT pathway.

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.

  • Compound Addition: Treat cells with a serial dilution of this compound (and a vehicle control). A typical concentration range would be 0.01 µM to 50 µM.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).

  • MTT Reagent Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for formazan crystal formation.

  • Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

References

How to determine the optimal incubation time for SJB3-019A

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and answers to frequently asked questions regarding the use of SJB3-019A, a potent and novel inhibitor of Ubiquitin-Specific Protease 1 (USP1).[1][2][3] Proper experimental design is critical for obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: How do I determine the optimal incubation time for this compound in my cell line?

A1: The optimal incubation time for this compound is cell-line specific and depends on the experimental endpoint (e.g., cell viability, target engagement, apoptosis). A time-course experiment is the most effective method for determination. We recommend treating your cells with a predetermined concentration of this compound (e.g., the IC50 value) and assessing the effect at multiple time points (e.g., 24, 48, and 72 hours).[4] The time point that yields the most robust and reproducible effect should be selected for future experiments. Refer to the detailed protocol for a time-course experiment provided below.

Q2: What is the mechanism of action of this compound?

A2: this compound is a potent inhibitor of Ubiquitin-Specific Protease 1 (USP1).[1][2][3] USP1 is a deubiquitinating enzyme that plays a key role in DNA damage repair and cell cycle progression. By inhibiting USP1, this compound leads to the degradation of downstream targets like Inhibitor of DNA Binding 1 (ID1), which in turn inactivates the PI3K/AKT signaling pathway.[5] This cascade of events can induce cell cycle arrest and apoptosis in cancer cells.[4][5]

Q3: What is a recommended starting concentration for my experiments?

A3: The effective concentration of this compound is highly dependent on the cell line's sensitivity. For initial experiments, we recommend performing a dose-response curve to determine the half-maximal inhibitory concentration (IC50). Based on published data, IC50 values can range from 0.0781 µM in K562 cells to 0.504 µM in CCRF-SB cells.[1][4] A common starting range for dose-response experiments is 0.1 µM to 10 µM.

Q4: Which cell lines are known to be sensitive to this compound?

A4: this compound has shown efficacy in various cancer cell lines, particularly those reliant on pathways regulated by USP1. Documented sensitive cell lines include B-cell acute lymphoblastic leukemia (B-ALL) cells (like CCRF-SB, Sup-B15, and KOPN-8) and chronic myelogenous leukemia cells (K562).[1][4][5] Sup-B15 cells have been noted as being particularly sensitive.[4]

Troubleshooting Guide

Issue 1: I am not observing a significant effect on cell viability.

  • Possible Cause 1: Incubation time is too short.

    • Solution: The effect of this compound on cell viability is time-dependent.[4][5] If you are using a 24-hour time point, extend the incubation to 48 or 72 hours to allow sufficient time for the apoptotic pathway to be induced.

  • Possible Cause 2: The concentration is too low.

    • Solution: Your cell line may be less sensitive. Perform a dose-response experiment with a broader range of concentrations (e.g., up to 50 µM) to determine an effective dose.

  • Possible Cause 3: The cell line is resistant.

    • Solution: The target pathway (USP1/ID1/AKT) may not be a critical driver in your chosen cell line. Confirm the expression and activity of USP1 in your cells via Western Blot or a similar technique.

Issue 2: There is high variability between my experimental replicates.

  • Possible Cause 1: Inconsistent cell seeding.

    • Solution: Ensure a homogenous single-cell suspension before seeding plates. Check cell counts and viability before each experiment and ensure even distribution in each well.

  • Possible Cause 2: Edge effects in multi-well plates.

    • Solution: Avoid using the outer wells of 96-well plates for treatment, as they are more prone to evaporation. Fill these wells with sterile PBS or media to create a humidity barrier.

  • Possible Cause 3: Compound precipitation.

    • Solution: this compound is typically dissolved in DMSO for a stock solution.[1] Ensure the final DMSO concentration in your cell culture media does not exceed a non-toxic level (typically <0.5%). Visually inspect the media for any signs of precipitation after adding the compound.

Data Summary

The following table summarizes key quantitative data for this compound from cell-based assays. This data can serve as a starting point for designing your experiments.

Cell LineAssay TypeIC50 Value (µM)Incubation Time (hours)Reference
K562Cytotoxicity0.0781Not Specified[1]
Sup-B15Cell Viability0.34924, 48[4]
KOPN-8Cell Viability0.36024, 48[4]
CCRF-SBCell Viability0.50424, 48[4]

Experimental Protocols

Protocol 1: Time-Course Experiment for Optimal Incubation Time

This protocol outlines a method to determine the optimal incubation time for this compound using a cell viability assay (e.g., CCK-8 or MTT).

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase for the duration of the experiment.

  • Compound Preparation: Prepare a working solution of this compound at 2x the desired final concentration (e.g., 2x IC50) in the appropriate cell culture medium.

  • Treatment: Once cells have adhered (if applicable), remove the existing media and add the this compound working solution and a vehicle control (e.g., media with DMSO) to the designated wells.

  • Incubation: Incubate the plates for different durations (e.g., 24, 48, and 72 hours) in a standard cell culture incubator (37°C, 5% CO2).

  • Viability Assessment: At the end of each incubation period, add the viability reagent (e.g., CCK-8) to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Normalize the results to the vehicle-treated control cells for each time point. The optimal incubation time is the one that provides a significant and reproducible window between the treated and control groups.

Protocol 2: Western Blot Analysis for Target Engagement

This protocol verifies that this compound is engaging its intended target by measuring the levels of downstream proteins.

  • Cell Treatment: Seed cells in 6-well plates and grow until they reach ~70-80% confluency. Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, 2x IC50) and a vehicle control for the predetermined optimal incubation time.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then incubate with primary antibodies against p-AKT, total AKT, ID1, and a loading control (e.g., β-actin).[5]

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in p-AKT and ID1 levels relative to the vehicle control indicates successful target engagement.[5]

Visualizations

The following diagrams illustrate the key pathway and workflow described in this guide.

SJB3_019A_Pathway cluster_cell Cell Membrane GFR Growth Factor Receptor PI3K PI3K GFR->PI3K AKT AKT PI3K->AKT pAKT p-AKT (Active) AKT->pAKT P Proliferation Cell Proliferation & Survival pAKT->Proliferation ID1 ID1 ID1->pAKT Inhibits Phosphorylation USP1 USP1 USP1->ID1 Stabilizes SJB3 This compound SJB3->USP1

Caption: Signaling pathway inhibited by this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells 1. Seed Cells (96-well plate) prepare_compound 2. Prepare this compound & Vehicle Control treat_cells 3. Treat Cells prepare_compound->treat_cells incubate_24 4a. Incubate 24h treat_cells->incubate_24 incubate_48 4b. Incubate 48h treat_cells->incubate_48 incubate_72 4c. Incubate 72h treat_cells->incubate_72 viability_assay 5. Perform Viability Assay (e.g., CCK-8) incubate_24->viability_assay incubate_48->viability_assay incubate_72->viability_assay read_plate 6. Read Plate viability_assay->read_plate analyze_data 7. Analyze Data & Determine Optimal Time read_plate->analyze_data

Caption: Workflow for determining optimal incubation time.

References

Off-target effects of SJB3-019A and how to mitigate them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SJB3-019A. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating potential off-target effects of the potent USP1 inhibitor, this compound. Here you will find troubleshooting guides and frequently asked questions to support your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

This compound is a potent and novel inhibitor of Ubiquitin-Specific Protease 1 (USP1).[1][2][3][4] Its primary mechanism of action involves the inhibition of USP1's deubiquitinating activity, which leads to the degradation of its substrate, Inhibitor of DNA Binding 1 (ID1).[3] The degradation of ID1 has been shown to suppress the PI3K/AKT signaling pathway, leading to apoptosis and cell cycle arrest in cancer cells.[5] this compound is an irreversible inhibitor of USP1.[6]

Q2: What are the known on-target effects of this compound in cells?

The primary on-target effects of this compound are associated with the inhibition of the USP1/ID1/AKT pathway. These include:

  • Increased ubiquitination and degradation of ID1.

  • Increased ubiquitination of other USP1 substrates like FANCD2 and PCNA.[1][2][3]

  • Inhibition of cell proliferation and induction of apoptosis.[1][4]

  • Induction of cell cycle arrest, which can be cell-type dependent (G1/G0 or G2/M phase).[5]

Q3: Are there any known off-target effects of this compound?

Currently, there is limited publicly available information detailing a comprehensive off-target profile of this compound. While it has been reported to have high selectivity for USP1 over some other deubiquitinases (DUBs), a broad screening against a larger panel of proteins (e.g., kinases, other proteases) has not been widely published.[7] Off-target effects are a possibility for any small molecule inhibitor and can contribute to unexpected experimental results or toxicity.[8][9]

Q4: How can I determine if the observed phenotype in my experiment is due to an off-target effect of this compound?

Distinguishing on-target from off-target effects is a critical aspect of pharmacological studies. Several experimental approaches can be employed:

  • Target Knockdown/Knockout: The most direct method is to use a genetic approach like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of USP1. If the phenotype observed with this compound is recapitulated by the genetic knockdown/knockout of USP1, it is likely an on-target effect. Conversely, if the phenotype persists in USP1-deficient cells upon treatment with this compound, an off-target mechanism should be suspected.[10]

  • Chemical Analogs: Using a structurally related but inactive analog of this compound can help differentiate specific from non-specific effects. If the inactive analog does not produce the same phenotype, it suggests the effect is due to specific binding of this compound to its target(s).

  • Dose-Response Analysis: A clear dose-response relationship between this compound concentration and the observed phenotype can suggest a specific interaction. However, off-target effects can also be dose-dependent.

  • Rescue Experiments: Overexpression of a resistant mutant of USP1 that does not bind this compound could rescue the on-target phenotype. If the phenotype is not rescued, it may indicate off-target activity.

Q5: What are some general strategies to mitigate off-target effects of small molecule inhibitors like this compound?

Mitigating off-target effects is crucial for the accurate interpretation of experimental results and for the development of safe and effective therapeutics.[8][11] Key strategies include:

  • Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect. This minimizes the likelihood of engaging lower-affinity off-targets.

  • Employ Multiple Chemical Probes: If available, use other structurally distinct USP1 inhibitors to confirm that the observed phenotype is consistent across different chemical scaffolds targeting the same protein.

  • Perform Rigorous Control Experiments: As outlined in Q4, genetic controls are the gold standard for validating on-target effects.

  • Rational Drug Design: In a drug development context, medicinal chemistry efforts can be directed to modify the inhibitor structure to enhance selectivity and reduce off-target binding.[8]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected or inconsistent cellular phenotype. Off-target effects of this compound.1. Perform a dose-response experiment to establish the EC50 for the desired on-target effect and the unexpected phenotype. 2. Use a genetic approach (siRNA/CRISPR) to knock down USP1 and see if the phenotype is replicated. 3. If available, test a structurally unrelated USP1 inhibitor to see if it produces the same effect.
Cellular toxicity at concentrations expected to be selective for USP1. Off-target toxicity.1. Determine the IC50 for cytotoxicity and compare it to the IC50 for USP1 inhibition in your cell line. A small therapeutic window may suggest off-target effects. 2. Consider performing a kinome scan or other broad off-target profiling to identify potential toxicity targets.
Discrepancy between in vitro and in vivo results. Different off-target profiles in different biological contexts.1. The in vivo environment can alter drug metabolism and distribution, potentially leading to different off-target engagement. 2. Consider in-cell target engagement assays like CETSA to confirm USP1 binding in your cellular model.
Development of resistance to this compound that is not explained by USP1 mutations. Upregulation of a compensatory pathway due to an off-target effect.1. Perform transcriptomic or proteomic analysis on resistant cells to identify upregulated pathways. 2. Investigate potential off-targets that could be mediating this resistance mechanism.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of this compound in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
K562Chronic Myelogenous Leukemia0.0781[1][2][4]
Sup-B15B-cell Acute Lymphoblastic Leukemia0.349[5]
KOPN-8B-cell Acute Lymphoblastic Leukemia0.360[5]
CCRF-SBB-cell Acute Lymphoblastic Leukemia0.504[5]

Experimental Protocols

1. Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify the binding of a small molecule to its target in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

  • Cell Treatment: Culture cells to 80-90% confluency. Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heating: After treatment, wash and resuspend the cells in a buffered solution (e.g., PBS) with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble USP1 at each temperature by Western blotting or other protein detection methods. A shift in the melting curve to higher temperatures in the this compound-treated samples indicates target engagement.

2. Affinity Purification-Mass Spectrometry (AP-MS) for Off-Target Identification

AP-MS can be used to identify proteins that bind to a small molecule of interest, thus revealing potential off-targets.

  • Immobilization of this compound: Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin) that can be immobilized on a solid support (e.g., streptavidin beads).

  • Cell Lysate Preparation: Prepare a native cell lysate from the cell line of interest, ensuring that protein complexes are preserved.

  • Affinity Purification: Incubate the immobilized this compound with the cell lysate to allow for binding.

  • Washing: Wash the beads extensively to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads.

  • Mass Spectrometry: Identify the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Proteins that are significantly enriched in the this compound pulldown compared to a control pulldown (e.g., with beads alone or an inactive analog) are potential on- and off-targets.

Visualizations

SJB3_019A_Pathway cluster_inhibition Inhibition by this compound cluster_usp1 USP1 Complex cluster_substrates USP1 Substrates cluster_downstream Downstream Effects SJB3_019A This compound USP1 USP1 SJB3_019A->USP1 inhibits UAF1 UAF1 USP1->UAF1 forms complex ID1_Ub ID1-Ub USP1->ID1_Ub deubiquitinates FANCD2_Ub FANCD2-Ub USP1->FANCD2_Ub deubiquitinates PCNA_Ub PCNA-Ub USP1->PCNA_Ub deubiquitinates ID1 ID1 (degraded) ID1_Ub->ID1 leads to AKT_pathway AKT Pathway (Inhibited) ID1->AKT_pathway suppresses Apoptosis Apoptosis AKT_pathway->Apoptosis CellCycleArrest Cell Cycle Arrest AKT_pathway->CellCycleArrest

Caption: On-target signaling pathway of this compound.

Off_Target_Workflow start Unexpected Phenotype Observed with this compound is_on_target Is the phenotype replicated by USP1 knockdown? start->is_on_target on_target Likely On-Target Effect is_on_target->on_target Yes off_target_investigation Investigate Off-Target Effects is_on_target->off_target_investigation No profiling Off-Target Profiling (e.g., Kinome Scan, AP-MS) off_target_investigation->profiling validation Validate Off-Target (e.g., CETSA, genetic methods) profiling->validation mitigation Mitigate Off-Target Effect (e.g., lower dose, modify compound) validation->mitigation

Caption: Troubleshooting workflow for suspected off-target effects.

References

Technical Support Center: Cell Line Resistance to SJB3-019A Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to cell line resistance during experiments with SJB3-019A.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and novel small-molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1).[1][2][3][4] USP1 is a deubiquitinating enzyme that prevents the degradation of its substrate, the Inhibitor of DNA Binding 1 (ID1) protein. By inhibiting USP1, this compound leads to the proteasomal degradation of ID1.[1][2][3][4] The loss of ID1 suppresses the pro-survival PI3K/AKT signaling pathway, which in turn induces cell cycle arrest and apoptosis in susceptible cancer cells.[5]

Q2: Which cancer cell lines are known to be sensitive to this compound?

A2: this compound has demonstrated significant cytotoxic effects in various cancer cell lines, particularly those of hematological origin. Published data has shown efficacy in B-cell acute lymphoblastic leukemia (B-ALL) cell lines, including Sup-B15, CCRF-SB, and KOPN-8, as well as the K562 chronic myelogenous leukemia cell line.[1][2][5][6]

Q3: My cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?

A3: While resistance mechanisms specific to this compound are still under investigation, resistance to therapies that induce apoptosis can often be attributed to several key factors:

  • Upregulation of Anti-Apoptotic Proteins: A common mechanism of drug resistance is the overexpression of anti-apoptotic proteins from the Bcl-2 family, such as Mcl-1 and Bcl-2.[7][8] These proteins can sequester pro-apoptotic effector proteins (like BAX and BAK), thereby preventing the initiation of apoptosis.[9]

  • Activation of Pro-Survival Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that promote proliferation and survival. The Raf/MEK/ERK (MAPK) pathway is a well-documented driver of resistance to various cancer therapies.[10][11][12] Its activation can provide a bypass mechanism that overrides the pro-apoptotic signals induced by this compound.

  • Target Alteration: Although not yet reported for this compound, mutations in the drug's target, USP1, could potentially alter the binding site and reduce the inhibitor's efficacy.

Q4: How can I confirm that my cell line has developed resistance to this compound?

A4: The development of resistance is typically confirmed through the following experimental approaches:

  • Increased IC50 Value: A significant increase in the half-maximal inhibitory concentration (IC50) is a primary indicator of resistance. This can be quantified using cell viability assays.

  • Reduced Apoptosis: Resistant cells will exhibit a lower percentage of apoptotic cells upon treatment with this compound compared to the parental (sensitive) cells. This can be measured using flow cytometry for Annexin V/PI staining.

  • Altered Protein Expression: Western blot analysis can reveal changes in protein levels associated with resistance, such as the upregulation of Mcl-1 or increased phosphorylation of ERK (p-ERK), even in the presence of the drug.

Troubleshooting Guide

Q1: I've noticed a steady decline in the effectiveness of this compound on my cell cultures. What steps should I take?

A1: A gradual loss of drug efficacy often points to the emergence of an acquired resistance phenotype. This can happen as a small subset of resistant cells is selected for under continuous drug pressure.

  • Validate with a New IC50 Curve: Perform a new dose-response experiment to quantify the shift in the IC50 value.

  • Analyze Key Signaling Pathways: Use Western blotting to compare protein expression between your treated cells and a low-passage, untreated parental stock. Key proteins to investigate include USP1, ID1, p-AKT, p-ERK, Mcl-1, and Bcl-2.

  • Return to an Early-Passage Stock: If possible, thaw a fresh vial of the parental cell line to re-establish a baseline sensitivity and confirm that the observed resistance is not due to genetic drift or other long-term culture artifacts.

Q2: My untreated cells express high levels of Mcl-1 or show strong baseline activation of the ERK pathway. Could this be a factor in their response to this compound?

A2: Yes, high intrinsic expression of anti-apoptotic proteins or constitutive activation of pro-survival pathways can lead to primary (innate) resistance. If cells are not heavily reliant on the ID1/AKT pathway for survival, they will be less sensitive to its inhibition by this compound. In such cases, a combination therapy approach may be warranted. For example, co-treatment with a MEK inhibitor or a direct Mcl-1 inhibitor could potentially re-sensitize the cells to this compound.[10][13]

Q3: The IC50 value for this compound in my cell line does not match previously published data. What could be the reason for this discrepancy?

A3: Variations in IC50 values are common between laboratories and can be attributed to several factors:

  • Cell Line Heterogeneity: Different stocks of the same cell line can have minor genetic and phenotypic differences.

  • Culture Conditions: Cell density at the time of seeding, serum concentration in the media, and the passage number of the cells can all impact drug sensitivity.

  • Assay Parameters: The specific type of viability assay used (e.g., MTT, MTS, CellTiter-Glo) and the duration of drug exposure can lead to different IC50 results.

It is crucial to establish and consistently use a standardized protocol to ensure reproducible results within your own experiments.

Quantitative Data Summary

Table 1: Published IC50 Values for this compound in Sensitive Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
K562Chronic Myelogenous Leukemia0.0781[1][2]
Sup-B15B-cell Acute Lymphoblastic Leukemia0.349[5][6]
KOPN-8B-cell Acute Lymphoblastic Leukemia0.360[5][6]
CCRF-SBB-cell Acute Lymphoblastic Leukemia0.504[5][6]
Detailed Experimental Protocols

Protocol 1: Generating Acquired Resistance to this compound in Cell Culture

This protocol outlines a standard method for inducing drug resistance in a cell line through continuous, escalating dose exposure.

Materials:

  • Parental cancer cell line (known to be sensitive to this compound)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Sterile cell culture flasks, plates, and pipettes

  • Incubator (37°C, 5% CO2)

Methodology:

  • Establish Baseline IC50: First, accurately determine the IC50 of the parental cell line to this compound using a 72-hour cell viability assay (see Protocol 2).

  • Initiate Low-Dose Treatment: Seed the parental cells and begin treatment with a low concentration of this compound, typically starting at the IC20 (the concentration that inhibits growth by 20%). Maintain a parallel culture treated with an equivalent volume of DMSO as a control.

  • Monitor and Escalate Dose: Change the medium with fresh drug or vehicle every 2-3 days. When the drug-treated cells resume a stable proliferation rate, similar to the control, passage them and double the concentration of this compound.

  • Stepwise Dose Increase: Continue this process of adaptation followed by dose escalation. If cells show excessive death (>80%), reduce the fold-increase of the next dose step (e.g., to 1.5x).

  • Establishment of Resistant Line: The process is complete when the cells are able to proliferate steadily in a concentration of this compound that is at least 10-fold higher than the initial parental IC50. This process can take 6-12 months.

  • Cryopreservation and Characterization: Cryopreserve cell stocks at various stages of resistance development. Once the final resistant line is established, characterize it by confirming its new, higher IC50 and analyzing potential molecular changes (see Protocol 3).

Protocol 2: Cell Viability Determination using MTT Assay

This protocol is used to measure cell viability and determine the IC50 of this compound.

Materials:

  • Parental and/or resistant cells

  • 96-well clear flat-bottom plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight to allow for cell attachment.

  • Drug Treatment: Prepare a 2x serial dilution series of this compound in culture medium. Remove the existing medium and add 100 µL of the drug dilutions to the appropriate wells. Include vehicle-only wells as a control for 100% viability.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm.

  • Data Analysis: Calculate percent viability relative to the vehicle control. Plot percent viability versus the log of this compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Protocol 3: Western Blot Analysis of Key Signaling Proteins

This protocol is for assessing changes in protein expression and phosphorylation that may be associated with resistance.

Materials:

  • Cell lysates from parental and resistant cells (with and without this compound treatment)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer and system

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (targeting USP1, ID1, p-AKT, total AKT, p-ERK, total ERK, Mcl-1, Bcl-2, GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Methodology:

  • Sample Preparation: Treat parental and resistant cells with this compound for a specified time (e.g., 24 hours). Lyse cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Electrophoresis: Load 20-40 µg of protein per lane onto an SDS-PAGE gel and run to separate proteins by size.

  • Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

  • Primary Antibody Incubation: Incubate the membrane with a specific primary antibody overnight at 4°C.

  • Washing: Wash the membrane 3 times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7. Apply ECL substrate and capture the chemiluminescent signal with an imaging system.

  • Analysis: Quantify the band intensities using software like ImageJ. Normalize the protein of interest to a loading control (e.g., GAPDH) to compare expression levels across samples.

Visualizations of Signaling Pathways and Workflows

SJB3_019A_Mechanism_of_Action cluster_pathway This compound Signaling Pathway SJB3 This compound USP1 USP1 SJB3->USP1 ID1_Ub ID1-Ub USP1->ID1_Ub Deubiquitination ID1 ID1 ID1_Ub->ID1 Proteasome Proteasome ID1_Ub->Proteasome pAKT p-AKT (Active) ID1->pAKT Activation AKT AKT Apoptosis Apoptosis pAKT->Apoptosis Inhibits Survival Cell Survival pAKT->Survival Promotes ERK_Resistance_Mechanism cluster_resistance Hypothesized ERK-Mediated Resistance SJB3 This compound AKT_pathway ID1/AKT Pathway SJB3->AKT_pathway Inhibits Apoptosis_Induction Apoptosis Induction AKT_pathway->Apoptosis_Induction Resistance Resistance Apoptosis_Induction->Resistance Growth_Factor Growth Factor Receptor RAS RAS Growth_Factor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK p-ERK (Active) MEK->ERK Survival_ERK Cell Proliferation & Survival ERK->Survival_ERK Promotes Survival_ERK->Resistance Leads to Bcl2_Resistance_Mechanism cluster_bcl2 Hypothesized Bcl-2/Mcl-1-Mediated Resistance SJB3 This compound Pro_Apoptotic Pro-Apoptotic Proteins (e.g., BAX, BAK) SJB3->Pro_Apoptotic Activates (indirectly) Apoptosis Apoptosis Pro_Apoptotic->Apoptosis Mcl1_Bcl2 Upregulated Mcl-1/Bcl-2 Mcl1_Bcl2->Pro_Apoptotic Inhibits/Sequesters Resistance Resistance Apoptosis->Resistance Resistance_Workflow cluster_workflow Workflow for Developing Resistant Cell Lines start Parental Cell Line ic50 Determine Initial IC50 (e.g., MTT Assay) start->ic50 treat_low Treat with low dose (e.g., IC20) ic50->treat_low culture Culture until proliferation recovers treat_low->culture increase_dose Increase drug concentration culture->increase_dose repeat_loop Repeat for several months increase_dose->repeat_loop repeat_loop->culture Continue resistant_line Resistant Cell Line (e.g., >10x IC50) repeat_loop->resistant_line Goal Met characterize Characterize Resistance: - New IC50 - Western Blot - Apoptosis Assay resistant_line->characterize

References

Navigating Long-Term Studies with SJB3-019A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Researchers utilizing the potent USP1 inhibitor SJB3-019A in extended experimental timelines face the critical challenge of maintaining an effective and stable concentration of the compound. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the integrity and reproducibility of your long-term studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell culture?

A1: The optimal starting concentration is cell-line dependent. It is recommended to perform a dose-response experiment (e.g., a 24- or 48-hour cell viability assay) to determine the IC50 for your specific cell line. Published studies show IC50 values ranging from nanomolar to low micromolar concentrations. For example, in K562 cells, the IC50 for cytotoxicity is approximately 0.0781 µM, while in various B-cell acute lymphoblastic leukemia (B-ALL) cell lines, IC50 values range from 0.349 µM to 0.504 µM.[1][2] A good starting point for a dose-response curve would be a range from 0.01 µM to 10 µM.

Q2: How stable is this compound in cell culture medium?

Q3: How often should I replenish the medium containing this compound in a long-term experiment?

A3: The frequency of media changes and compound replenishment will depend on the stability of this compound and the metabolic rate of your cells. A general recommendation for long-term cell culture with small molecule inhibitors is to perform a partial or full media change every 2-3 days, adding freshly diluted this compound with each change to maintain a consistent concentration.[3] However, this should be optimized based on the stability data you generate.

Q4: Can I pre-mix this compound in a large volume of media and store it?

A4: It is not recommended to store this compound in aqueous-based cell culture media for extended periods. The compound is best stored as a concentrated stock solution in anhydrous DMSO at -20°C or -80°C.[4] Working solutions should be prepared fresh for each use to minimize degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of inhibitory effect over time in a long-term experiment. Compound degradation in the cell culture medium at 37°C.1. Determine the stability of this compound in your specific cell culture medium (see Experimental Protocol below).2. Increase the frequency of media changes with fresh compound.3. Consider a continuous perfusion system if available.[5]
Cell population is developing resistance to the inhibitor.1. Perform a dose-response assay on cells from the long-term culture to check for a shift in IC50.2. Analyze downstream markers of USP1 inhibition (e.g., ID1, Ub-FANCD2 levels) to confirm target engagement is lost.3. Consider intermittent dosing schedules.
Increased cytotoxicity observed after several days of treatment. Accumulation of a toxic metabolite of this compound.Compound precipitation at the chosen concentration.1. Lower the concentration of this compound to the lowest effective dose.2. Visually inspect the culture for any signs of precipitation. If observed, decrease the concentration or use a solubilizing agent (ensure the agent itself is not toxic to the cells).3. Ensure the final DMSO concentration in the culture medium is below 0.1%.
Variability between replicate experiments. Inconsistent compound concentration due to degradation or adsorption to plasticware.1. Always prepare fresh working solutions of this compound for each experiment.2. Pre-coat plates with a blocking agent if adsorption is suspected.3. Ensure thorough mixing when adding the compound to the media.

Quantitative Data Summary

Table 1: Reported IC50 Values for this compound

Cell LineAssay TypeIC50 (µM)Reference
K562Cytotoxicity0.0781[1]
Sup-B15 (B-ALL)Cell Viability (CCK-8)0.349[2][6]
KOPN-8 (B-ALL)Cell Viability (CCK-8)0.360[2][6]
CCRF-SB (B-ALL)Cell Viability (CCK-8)0.504[2][6]

Experimental Protocols

Protocol 1: Determining the In Vitro Stability of this compound in Cell Culture Medium

Objective: To determine the degradation rate of this compound in your specific cell culture medium at 37°C.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your specific cell culture medium (with serum and other supplements)

  • Incubator at 37°C with 5% CO2

  • HPLC-MS or a suitable bioassay (e.g., measuring inhibition of a downstream target)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Dilute the stock solution in pre-warmed cell culture medium to your desired final concentration (e.g., 1 µM).

  • Aliquot the medium containing this compound into sterile microcentrifuge tubes for each time point (e.g., 0, 4, 8, 12, 24, 48, 72 hours).

  • Incubate the tubes at 37°C in a cell culture incubator.

  • At each time point, remove one tube and immediately freeze it at -80°C to halt any further degradation.

  • Once all time points are collected, analyze the concentration of the remaining intact this compound in each sample using a validated analytical method like HPLC-MS.

  • Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life (t1/2) of the compound in your medium.

Data Interpretation: The calculated half-life will inform the necessary frequency of media changes. For instance, if the half-life is 24 hours, a media change every 24-48 hours is recommended to maintain the concentration within an effective range.

Visualizations

SJB3_019A_Signaling_Pathway SJB3_019A This compound USP1 USP1 SJB3_019A->USP1 inhibition ID1 ID1 USP1->ID1 deubiquitinates (stabilizes) Proteasome Proteasomal Degradation FANCD2 FANCD2-Ub USP1->FANCD2 deubiquitinates PCNA PCNA-Ub USP1->PCNA deubiquitinates ID1->Proteasome ubiquitination leads to Proliferation Cell Proliferation & Survival ID1->Proliferation promotes DNA_Repair DNA Damage Repair FANCD2->DNA_Repair PCNA->DNA_Repair

Caption: Signaling pathway of this compound-mediated USP1 inhibition.

Experimental_Workflow cluster_prep Preparation cluster_stability Stability Assessment cluster_longterm Long-Term Study Design Start Determine IC50 in target cell line Prep_Stock Prepare concentrated This compound stock in DMSO Start->Prep_Stock Incubate Incubate this compound in cell-free medium at 37°C Prep_Stock->Incubate Time_Points Collect samples at various time points Incubate->Time_Points Analyze Analyze compound concentration (e.g., HPLC-MS) Time_Points->Analyze Half_Life Calculate half-life (t1/2) Analyze->Half_Life Dosing_Strategy Design replenishment schedule based on t1/2 Half_Life->Dosing_Strategy Execute_Experiment Perform long-term experiment with periodic media changes Dosing_Strategy->Execute_Experiment Monitor Monitor for loss of efficacy or increased toxicity Execute_Experiment->Monitor Adjust Adjust concentration or replenishment as needed Monitor->Adjust Adjust->Execute_Experiment

Caption: Workflow for establishing a long-term study with this compound.

Troubleshooting_Logic cluster_solutions Solutions Start Loss of Efficacy in Long-Term Study? Check_Stability Is compound stability confirmed? Start->Check_Stability Check_Resistance Assess for drug resistance (shift in IC50) Check_Stability->Check_Resistance Yes Perform_Stability Perform stability assay (Protocol 1) Check_Stability->Perform_Stability No Change_Dosing Consider intermittent dosing schedule Check_Resistance->Change_Dosing Yes Lower_Concentration Optimize to lowest effective concentration Check_Resistance->Lower_Concentration No Increase_Replenishment Increase frequency of media/compound change Perform_Stability->Increase_Replenishment

Caption: Troubleshooting logic for loss of this compound efficacy.

References

Ensuring complete dissolution of SJB3-019A for assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the complete dissolution of SJB3-019A, a potent and novel ubiquitin-specific protease 1 (USP1) inhibitor, for use in various assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2][3][4][5]

Q2: I'm having trouble dissolving this compound in DMSO. What can I do?

A2: If you are experiencing difficulty dissolving this compound, we recommend the following auxiliary dissolution methods:

  • Sonication: Use an ultrasonic bath to aid dissolution.[1][2]

  • Gentle Warming: Heat the solution to 37°C or 45°C to increase solubility.[1][4]

  • Fresh Solvent: Ensure you are using a fresh, unopened container of DMSO, as it is hygroscopic and absorbed water can affect solubility.[2]

Q3: What is the maximum solubility of this compound in DMSO?

A3: The reported solubility of this compound in DMSO varies slightly between suppliers, but it is generally in the range of 1 mg/mL to over 10 mg/mL. Please refer to the datasheet provided with your specific batch for the most accurate information.

Q4: Can I use other solvents to dissolve this compound?

A4: While DMSO is the primary recommended solvent, some protocols may require co-solvents for in vivo studies. These can include PEG300/PEG400, Tween 80, SBE-β-CD, or corn oil.[1] However, for in vitro assays, high-purity DMSO is the standard.

Q5: How should I store the this compound stock solution?

A5: Store the stock solution in tightly sealed vials at -20°C for long-term storage (up to 1 year) or at -80°C for extended periods (up to 2 years).[1][2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[4]

Troubleshooting Guide

Problem Possible Cause Solution
Precipitation observed in stock solution upon storage. The concentration may be too high for stable long-term storage, or the solution has undergone multiple freeze-thaw cycles.Prepare fresh stock solutions and aliquot them into smaller volumes to avoid repeated freezing and thawing. If precipitation persists, consider preparing a slightly lower concentration stock solution.
Compound precipitates out of solution when diluted into aqueous media for assays. This compound has low aqueous solubility. The final concentration of DMSO in the assay media may be too low to maintain solubility.Ensure the final DMSO concentration in your assay is sufficient to keep the compound dissolved, typically between 0.1% and 0.5%. Perform a solubility test in your final assay buffer to determine the optimal DMSO concentration.
Inconsistent assay results. Incomplete dissolution of this compound can lead to inaccurate concentrations and variability in your experiments.Always visually inspect your stock solution to ensure there are no visible particles before use. Utilize the recommended auxiliary dissolution methods (sonication, gentle warming) to ensure complete dissolution.

Quantitative Data Summary

Solvent Reported Solubility Molar Concentration (at 1 mg/mL) Notes
DMSO1 mg/mL[1]3.62 mMSonication is recommended.[1]
DMSO10 mg/mL[2]36.20 mMUse of ultrasonic and freshly opened DMSO is advised.[2]
DMSO≥10.85 mg/mL[3][4]≥39.28 mMGentle warming can aid dissolution.[3][4]

Molecular Weight of this compound: 276.25 g/mol [1][3][5]

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Ultrasonic water bath

  • Procedure:

    • Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.76 mg of this compound.

    • Add the appropriate volume of DMSO to the vial containing the this compound powder.

    • Vortex the solution for 1-2 minutes to facilitate initial mixing.

    • Place the vial in an ultrasonic water bath for 10-15 minutes to ensure complete dissolution.

    • Visually inspect the solution to confirm that no particulate matter is present. The solution should be clear.

    • If needed, gently warm the solution to 37°C in a water bath for a short period, followed by vortexing, to aid dissolution.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Visualizations

G cluster_workflow This compound Dissolution Workflow start Weigh this compound Powder add_dmso Add Anhydrous DMSO start->add_dmso vortex Vortex for 1-2 minutes add_dmso->vortex sonicate Sonicate for 10-15 minutes vortex->sonicate inspect Visually Inspect for Complete Dissolution sonicate->inspect warm Gentle Warming (Optional, if needed) inspect->warm Incomplete aliquot Aliquot into Single-Use Volumes inspect->aliquot Complete warm->inspect incomplete Incomplete Dissolution store Store at -20°C or -80°C aliquot->store

Caption: Workflow for the complete dissolution of this compound.

G cluster_pathway This compound Mechanism of Action SJB3 This compound USP1 USP1 SJB3->USP1 Inhibits ID1 ID1 USP1->ID1 Deubiquitinates FANCD2 Ub-FANCD2 USP1->FANCD2 Deubiquitinates PCNA Ub-PCNA USP1->PCNA Deubiquitinates Degradation ID1 Degradation ID1->Degradation Leads to HR Homologous Recombination FANCD2->HR PCNA->HR Apoptosis Apoptosis Degradation->Apoptosis CellProliferation Cell Proliferation Inhibition Degradation->CellProliferation

Caption: Simplified signaling pathway of this compound.

References

Technical Support Center: Validating SJB3-019A Activity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information for validating the activity of SJB3-019A, a potent inhibitor of Ubiquitin-Specific Protease 1 (USP1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound is a potent and novel small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1).[1][2][3][4] USP1 is a deubiquitinating enzyme (DUB) that removes ubiquitin chains from target proteins, saving them from proteasomal degradation.[3] this compound works by inhibiting this deubiquitinating activity.[5] A key substrate of USP1 is the Inhibitor of DNA Binding 1 (ID1). By inhibiting USP1, this compound promotes the degradation of ID1.[1][2][4] The subsequent loss of ID1 protein leads to the downregulation of the pro-survival PI3K/AKT signaling pathway, ultimately triggering apoptosis and cell cycle arrest in cancer cells.[6][7]

Q2: What are the expected cellular effects of this compound treatment?

Treatment with this compound has been shown to produce several key cellular effects, including:

  • Inhibition of cell proliferation and viability in a dose- and time-dependent manner.[6]

  • Induction of apoptosis (programmed cell death).[2][5][6]

  • Induction of cell cycle arrest . This effect can be cell-type dependent, with G2/M arrest observed in B-cell acute lymphoblastic leukemia (B-ALL) cells and a G0/G1 arrest in multiple myeloma (MM) cells.[6][7][8]

  • Modulation of downstream protein levels , specifically a decrease in ID1 and phosphorylated AKT (p-AKT) levels.[6][7]

  • Increased ubiquitination of other USP1 substrates , such as FANCD2 and PCNA, which are involved in DNA damage repair.[1][2]

Q3: Which cell lines have been shown to be sensitive to this compound?

This compound has demonstrated cytotoxic activity across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency; lower values indicate higher potency.

Cell LineCancer TypeIC50 (µM)
K562Chronic Myelogenous Leukemia0.0781
Sup-B15B-cell Acute Lymphoblastic Leukemia0.349
KOPN-8B-cell Acute Lymphoblastic Leukemia0.360
CCRF-SBB-cell Acute Lymphoblastic Leukemia0.504
Data compiled from multiple sources.[1][2][6][8]

Q4: How should I prepare and store this compound?

For experimental use, this compound is typically dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution (e.g., 10 mM).[9] For long-term storage, the solid powder should be kept at -20°C, and the DMSO stock solution should be stored at -80°C to ensure stability.[2][4] When preparing working solutions, dilute the stock solution in the appropriate cell culture medium. It is recommended to prepare fresh dilutions for each experiment.

Experimental Validation and Positive Controls

Q5: How can I confirm that this compound is active in my cell line?

Validating this compound activity involves a multi-step process of assessing its phenotypic effects and confirming its impact on the target signaling pathway. A recommended workflow includes treating your cells with a dose-range of this compound and measuring changes in cell viability, apoptosis, and the protein levels of key pathway members like USP1, ID1, and p-AKT.

G cluster_workflow Experimental Workflow for this compound Validation cluster_pheno Phenotypic Assays cluster_mech Mechanism of Action Assays cluster_genetic Genetic Controls start Seed Cells treat Treat cells with dose-range of this compound (e.g., 0.1 - 1.0 µM) start->treat pheno1 Cell Viability Assay (e.g., CCK-8 / MTT) treat->pheno1 24-48h pheno2 Apoptosis Assay (e.g., Annexin V Staining) treat->pheno2 24h pheno3 Cell Cycle Analysis (e.g., PI Staining) treat->pheno3 24h mech1 Western Blot for USP1, ID1, p-AKT, AKT treat->mech1 24h compare Compare Results: Pharmacological vs. Genetic pheno1->compare pheno2->compare pheno3->compare mech1->compare gen1 siRNA Knockdown of USP1 or ID1 gen1->compare gen2 ID1 Overexpression (Rescue Experiment) gen2->compare G cluster_pathway This compound Signaling Pathway cluster_pi3k PI3K/AKT Pathway sjb This compound usp1 USP1 sjb->usp1 id1 ID1 usp1->id1 Deubiquitinates (stabilizes) ub Ubiquitin usp1->ub Removes proteasome Proteasomal Degradation id1->proteasome When Ubiquitinated pi3k PI3K id1->pi3k Suppresses PI3K Inactivation akt AKT pakt p-AKT apoptosis Apoptosis ↑ pakt->apoptosis Inhibits cellcycle Cell Cycle Arrest ↑ pakt->cellcycle Inhibits pi3k->akt Phosphorylates

References

Validation & Comparative

A Comparative In Vitro Efficacy Analysis of USP1 Inhibitors: SJB3-019A and ML323

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, inhibitors of Ubiquitin-Specific Protease 1 (USP1) have emerged as a promising class of anti-cancer agents. USP1 plays a critical role in DNA damage response and cell cycle progression, making it an attractive target for therapeutic intervention. This guide provides a detailed in vitro comparison of two prominent USP1 inhibitors, SJB3-019A and ML323, with a focus on their efficacy, mechanism of action, and the experimental protocols used for their evaluation. This information is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action and Target Specificity

Both this compound and ML323 are potent inhibitors of USP1, a deubiquitinating enzyme (DUB) that, in complex with its cofactor UAF1, regulates key cellular processes by removing ubiquitin from its substrates.[1][2][3]

This compound is a novel and potent inhibitor of USP1.[2][4] Its mechanism of action involves the inhibition of USP1's deubiquitinating activity, which leads to the degradation of downstream targets such as Inhibitor of DNA Binding 1 (ID1).[2][5] The degradation of ID1 has been shown to induce apoptosis in cancer cells.[6] this compound has been demonstrated to increase the levels of ubiquitinated Fanconi Anemia Complementation Group D2 (Ub-FANCD2) and Proliferating Cell Nuclear Antigen (Ub-PCNA), and to decrease homologous recombination activity.[4][5]

ML323 is a highly potent and selective allosteric inhibitor of the USP1-UAF1 deubiquitinase complex.[3] It exerts its inhibitory effect through a reversible, non-competitive mechanism, binding to a cryptic site within the USP1 hydrophobic core, which leads to conformational changes that disrupt its function.[7][8] ML323 has been shown to inhibit the deubiquitination of PCNA and FANCD2, thereby targeting two major DNA damage response pathways: Translesion Synthesis (TLS) and the Fanconi Anemia (FA) pathway.[1][9] This inhibition potentiates the cytotoxicity of DNA-damaging agents like cisplatin.[3][10]

In Vitro Efficacy Comparison

The in vitro potency of this compound and ML323 has been evaluated in various assays and cell lines. The following table summarizes the key quantitative data.

InhibitorTargetAssay TypeCell Line / SubstrateIC50 ValueReference
This compound USP1ID1 Degradation & CytotoxicityK5620.0781 µM[2][4]
USP1Cell Viability (CCK-8)Sup-B150.349 µM[6][11]
USP1Cell Viability (CCK-8)KOPN-80.360 µM[6][11]
USP1Cell Viability (CCK-8)CCRF-SB0.504 µM[6][11]
ML323 USP1-UAF1Ubiquitin-Rhodamine (Ub-Rho) Assay (cell-free)-76 nM[1][10][12]
USP1-UAF1Gel-based DUB assayK63-linked diubiquitin (di-Ub)174 nM[10][12]
USP1-UAF1Gel-based DUB assayMonoubiquitinated PCNA (Ub-PCNA)820 nM[10][12]

Signaling Pathways

The inhibitory actions of this compound and ML323 impact distinct, yet interconnected, signaling pathways crucial for cancer cell survival and proliferation.

SJB3_019A_Pathway SJB3 This compound USP1 USP1 SJB3->USP1 ID1 ID1 USP1->ID1 degradation pAKT p-AKT ID1->pAKT Apoptosis Apoptosis pAKT->Apoptosis

This compound inhibits USP1, leading to ID1 degradation and reduced p-AKT, ultimately inducing apoptosis.

ML323_Pathway ML323 ML323 USP1_UAF1 USP1-UAF1 Complex ML323->USP1_UAF1 Ub_PCNA Ub-PCNA USP1_UAF1->Ub_PCNA deubiquitination Ub_FANCD2 Ub-FANCD2 USP1_UAF1->Ub_FANCD2 deubiquitination TLS Translesion Synthesis (TLS) Ub_PCNA->TLS FA Fanconi Anemia (FA) Pathway Ub_FANCD2->FA DNA_Repair DNA Damage Repair TLS->DNA_Repair FA->DNA_Repair

ML323 inhibits the USP1-UAF1 complex, preventing the deubiquitination of PCNA and FANCD2, thereby impairing DNA damage repair pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are summaries of key experimental protocols used to characterize this compound and ML323.

Cell Viability and Cytotoxicity Assays (CCK-8)

This assay is used to determine the cytotoxic effects of the inhibitors on cancer cell lines.

  • Cell Seeding: Plate cells (e.g., CCRF-SB, Sup-B15, KOPN-8) in 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the inhibitor (e.g., this compound) for specific time points (e.g., 24 and 48 hours).[11] A vehicle control (e.g., DMSO) should be included.

  • CCK-8 Addition: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for a specified period (typically 1-4 hours) according to the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. The IC50 value, the concentration at which 50% of cell growth is inhibited, can be determined using software like GraphPad Prism.[11]

Colony Formation Assay

This assay assesses the long-term effect of the inhibitors on the proliferative capacity of single cells.

  • Cell Seeding: Seed a low density of cells (e.g., 300-500 cells per well) in 6-well plates and allow them to attach overnight.[1]

  • Compound Treatment: Treat the cells with the inhibitor (e.g., ML323) at various concentrations for a defined period (e.g., 48 hours).[1]

  • Recovery: Replace the drug-containing medium with fresh growth medium and incubate for an additional 5-10 days to allow for colony formation.[1]

  • Staining and Quantification: Fix the colonies with methanol and stain with 0.5% crystal violet.[1] Count the colonies (typically those with >50 cells).

  • Data Analysis: Analyze the dose-response relationship to evaluate the inhibitor's effect on clonogenic survival.

In Vitro Deubiquitinase (DUB) Assay

This cell-free assay directly measures the enzymatic activity of USP1-UAF1 and its inhibition.

  • Reaction Setup: Prepare a reaction mixture containing the purified USP1-UAF1 enzyme complex in an appropriate assay buffer (e.g., 50 mM HEPES pH 7.8, 0.1 mg/ml BSA, 0.5 mM EDTA, and 1-5 mM DTT).[12]

  • Inhibitor Incubation: Add the inhibitor (e.g., ML323) at various concentrations to the enzyme mixture and incubate.

  • Substrate Addition: Initiate the reaction by adding a substrate, such as ubiquitin-rhodamine 110 (Ub-Rho), K63-linked diubiquitin (di-Ub), or monoubiquitinated PCNA (Ub-PCNA).[1][12]

  • Reaction and Quenching: Incubate the reaction at 37°C for a specified time. For gel-based assays, quench the reaction with Laemmli sample buffer.[13]

  • Detection: For fluorescent substrates like Ub-Rho, measure the increase in fluorescence. For gel-based assays, separate the reaction products by SDS-PAGE and visualize by staining (e.g., Coomassie Blue).[12][13]

  • Data Analysis: Determine the IC50 value by plotting the enzyme activity against the inhibitor concentration.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Line Culture (e.g., K562, H596) Cell_Treatment Cell Treatment Cell_Culture->Cell_Treatment Compound_Prep Compound Preparation (this compound / ML323) Compound_Prep->Cell_Treatment Cell_Free_Assay Cell-Free DUB Assay Compound_Prep->Cell_Free_Assay Viability Cell Viability Assay (e.g., CCK-8) Cell_Treatment->Viability Colony Colony Formation Assay Cell_Treatment->Colony Western Western Blot (Ub-PCNA, Ub-FANCD2) Cell_Treatment->Western DUB_Activity DUB Activity Measurement Cell_Free_Assay->DUB_Activity Enzyme_Substrate Purified USP1/UAF1 + Substrate Enzyme_Substrate->Cell_Free_Assay IC50 IC50 Determination Viability->IC50 Pathway_Analysis Signaling Pathway Analysis Western->Pathway_Analysis DUB_Activity->IC50 Efficacy Comparative Efficacy Conclusion IC50->Efficacy Pathway_Analysis->Efficacy

A general experimental workflow for the in vitro comparison of USP1 inhibitors.

Conclusion

Both this compound and ML323 are potent in vitro inhibitors of USP1 with distinct characteristics. ML323 has been extensively characterized in cell-free enzymatic assays, demonstrating nanomolar potency and a clear allosteric mechanism of action.[3][10] Its effects on the DNA damage response pathways are well-documented.[1][9] this compound has shown strong efficacy in cell-based assays, particularly in inducing apoptosis in leukemia cell lines through the ID1/AKT pathway.[2][6]

A direct comparison of their IC50 values is challenging due to the different assay systems employed. ML323's lower nanomolar IC50 in cell-free assays suggests high enzymatic inhibitory potential, while this compound's sub-micromolar IC50 in cellular assays highlights its effectiveness in a biological context. The choice between these inhibitors for further research may depend on the specific cancer type and the therapeutic strategy being pursued—whether it is to directly induce apoptosis or to sensitize cancer cells to DNA-damaging agents. This guide provides the foundational data and methodologies for researchers to make informed decisions and design further comparative studies.

References

SJB3-019A vs. Pimozide: A Comparative Guide to USP1 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two known USP1 inhibitors: SJB3-019A and pimozide. The information presented is based on available experimental data to facilitate informed decisions in research applications.

Ubiquitin-specific protease 1 (USP1) has emerged as a compelling target in oncology due to its critical role in DNA damage repair and cell cycle progression. By deubiquitinating key substrates such as FANCD2, PCNA, and ID1, USP1 promotes cancer cell survival and proliferation. Consequently, the development of potent and selective USP1 inhibitors is an active area of research. This guide focuses on a direct comparison of this compound, a novel and potent USP1 inhibitor, and pimozide, an antipsychotic drug later identified to have USP1 inhibitory activity.

Performance Comparison

This compound is a potent and novel irreversible inhibitor of USP1. In contrast, pimozide is an approved antipsychotic medication primarily functioning as a dopamine D2 receptor antagonist, which has been repurposed as a USP1 inhibitor.

Potency and Efficacy

Experimental data demonstrates that this compound is a highly potent inhibitor of USP1. In K562 leukemia cells, this compound promotes the degradation of the USP1 substrate, Inhibitor of DNA binding 1 (ID1), and exhibits cytotoxicity with an IC50 value of 0.0781 μM. This compound is reported to be five times more potent than the previously developed inhibitor, SJB2-043.

While pimozide has been shown to inhibit USP1, leading to ID1 degradation and growth inhibition in leukemic cells, specific IC50 values for its direct enzymatic inhibition of USP1 are not as readily available in the reviewed literature, making a direct potency comparison with this compound challenging. Its clinical use is for the management of Tourette's syndrome and schizophrenia, with its anticancer effects being an area of ongoing investigation.

CompoundTargetIC50 (K562 cells - ID1 degradation/cytotoxicity)Primary Mechanism of Action
This compound USP10.0781 μMIrreversible USP1 inhibitor
Pimozide USP1, Dopamine D2 ReceptorNot consistently reported for direct USP1 inhibitionDopamine D2 receptor antagonist

Table 1: Comparison of Potency and Primary Mechanism of Action.

Cellular Effects

Both this compound and pimozide have been shown to induce apoptosis and inhibit proliferation in cancer cell lines. This compound treatment leads to an increase in the ubiquitinated forms of FANCD2 (Ub-FANCD2) and PCNA (Ub-PCNA), key markers of USP1 inhibition, and a decrease in homologous recombination activity. In B-cell acute lymphoblastic leukemia (B-ALL) cells, this compound has been observed to induce G2/M phase cell cycle arrest.

Pimozide also promotes the degradation of ID1. However, its broader pharmacological profile, including the inhibition of STAT3/5 and Wnt/β-catenin signaling pathways, may contribute to its anticancer effects, potentially confounding the interpretation of results solely based on USP1 inhibition.

Cellular EffectThis compoundPimozide
ID1 Degradation YesYes
Increased Ub-FANCD2 YesData not available in reviewed literature
Increased Ub-PCNA YesData not available in reviewed literature
Apoptosis Induction YesYes
Cell Cycle Arrest G2/M phase in B-ALL cellsData not available in reviewed literature

Table 2: Comparison of Cellular Effects.

Signaling Pathways and Experimental Workflows

The inhibition of USP1 by either this compound or pimozide initiates a cascade of events within the cell, primarily impacting the DNA damage response and cell cycle regulation. A simplified representation of the USP1 signaling pathway and a general experimental workflow for evaluating USP1 inhibitors are depicted below.

USP1_Signaling_Pathway USP1 Signaling Pathway USP1 USP1/UAF1 Complex FANCD2 Ub-FANCD2 USP1->FANCD2 Deubiquitination PCNA Ub-PCNA USP1->PCNA Deubiquitination ID1 ID1 USP1->ID1 Stabilization DNA_Repair DNA Repair (FA, TLS) FANCD2->DNA_Repair PCNA->DNA_Repair Proliferation Cell Proliferation ID1->Proliferation Inhibitor This compound or Pimozide Inhibitor->USP1 Inhibition Experimental_Workflow Workflow for USP1 Inhibitor Evaluation cluster_0 In Vitro Analysis cluster_1 Cellular Analysis a In Vitro Deubiquitinase Assay b Determine IC50 a->b c Cell Treatment with Inhibitor d CETSA for Target Engagement c->d e Western Blot for Downstream Targets (ID1, Ub-FANCD2, Ub-PCNA) c->e f Cell Viability & Apoptosis Assays c->f

Validating the Specificity of SJB3-019A for USP1: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise validation of a small molecule inhibitor's specificity is paramount to ensure reliable experimental outcomes and therapeutic potential. This guide provides a comprehensive comparison of SJB3-019A, a reported USP1 inhibitor, with alternative compounds, supported by available experimental data. We delve into the methodologies for validating inhibitor specificity and present the data in a clear, comparative format.

Executive Summary

Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme (DUB) critically involved in DNA repair and cell cycle regulation, making it an attractive target in oncology. This compound has been described as a potent inhibitor of USP1. However, emerging data suggests a more complex specificity profile, necessitating a careful evaluation for its use as a selective chemical probe. This guide contrasts this compound with other well-characterized USP1 inhibitors—ML323, KSQ-4279, and Pimozide—to provide a clearer picture of their relative selectivity and utility in research and development.

USP1 Signaling Pathway

The diagram below illustrates the central role of USP1 in deubiquitinating key substrates involved in DNA damage response and replication, namely FANCD2 and PCNA. Inhibition of USP1 leads to the accumulation of ubiquitinated forms of these proteins, impairing DNA repair pathways and potentially leading to cell death, particularly in cancers with existing DNA repair deficiencies.

USP1_Signaling_Pathway cluster_DNA_Damage DNA Damage cluster_Ubiquitination Ubiquitination cluster_USP1_Complex USP1/UAF1 Complex cluster_Inhibitors Inhibitors cluster_Downstream_Effects Downstream Effects DNA_Damage DNA Damage (e.g., ICLs, UV) E3_Ligases E3 Ligases DNA_Damage->E3_Ligases FANCD2 FANCD2 Ub_FANCD2 FANCD2-Ub FANCD2->Ub_FANCD2 Ub PCNA PCNA Ub_PCNA PCNA-Ub PCNA->Ub_PCNA Ub Ub_FANCD2->FANCD2 DNA_Repair_Inhibition Inhibition of DNA Repair Ub_FANCD2->DNA_Repair_Inhibition Ub_PCNA->PCNA Ub_PCNA->DNA_Repair_Inhibition E3_Ligases->FANCD2 E3_Ligases->PCNA USP1 USP1 USP1->Ub_FANCD2 De-Ub USP1->Ub_PCNA De-Ub UAF1 UAF1 USP1->UAF1 SJB3_019A This compound SJB3_019A->USP1 ML323 ML323 ML323->USP1 KSQ_4279 KSQ-4279 KSQ_4279->USP1 Pimozide Pimozide Pimozide->USP1 Cell_Cycle_Arrest Cell Cycle Arrest DNA_Repair_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: The USP1 signaling pathway in DNA damage response.

Comparative Analysis of USP1 Inhibitor Specificity

The following table summarizes the available quantitative data on the inhibitory activity (IC50) of this compound and alternative USP1 inhibitors against a panel of deubiquitinating enzymes. Lower IC50 values indicate higher potency.

InhibitorUSP1 (IC50)USP2 (IC50)USP5 (IC50)USP7 (IC50)USP8 (IC50)USP12 (IC50)USP46 (IC50)Reference(s)
This compound ~7.8 µM~0.78 µM--~0.78 µM*--[1]
ML323 76 nM>50 µM>50 µM>50 µM>50 µMInhibition at >100x IC50Inhibition at >100x IC50[2][3][4]
KSQ-4279 ~2 nMNo significant inhibitionNo significant inhibitionNo significant inhibitionNo significant inhibitionNo significant inhibitionNo significant inhibition[3][5]
Pimozide 2 µM>114 µM>114 µM47 µM>114 µM-No inhibition[6]

*Note: A study utilizing MALDI-TOF mass spectrometry reported that this compound inhibits USP8 and USP2 approximately 10-fold more potently than USP1[1]. The IC50 for USP1 in this study was determined to be around 7.8 µM. This finding contrasts with other reports that describe this compound as a potent and novel USP1 inhibitor with a much lower IC50 of 0.0781 µM[7][8]. The discrepancy in reported IC50 values and specificity highlights the importance of rigorous, independent validation.

Experimental Protocols for Specificity Validation

Validating the specificity of an enzyme inhibitor is a multi-faceted process. Below are detailed methodologies for key experiments commonly employed to assess the selectivity of DUB inhibitors.

Biochemical Deubiquitinase (DUB) Inhibition Assay

This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified DUB.

Objective: To determine the IC50 value of an inhibitor against a panel of purified DUB enzymes.

Methodology:

  • Enzyme and Substrate Preparation:

    • Recombinantly express and purify human DUB enzymes (e.g., USP1/UAF1 complex, USP2, USP5, USP7, USP8).

    • Prepare a fluorogenic ubiquitin substrate, such as ubiquitin-rhodamine110 or ubiquitin-AMC (7-amino-4-methylcoumarin).

  • Assay Procedure:

    • Perform the assay in a 96- or 384-well plate format.

    • Prepare a serial dilution of the test inhibitor (e.g., this compound) in a suitable assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).

    • Add the purified DUB enzyme to each well containing the inhibitor and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic ubiquitin substrate.

    • Monitor the increase in fluorescence over time using a plate reader at the appropriate excitation and emission wavelengths (e.g., 485/535 nm for rhodamine110, 380/460 nm for AMC).

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

DUB_Assay_Workflow Start Start Prepare_Inhibitor_Dilutions Prepare Serial Dilutions of Inhibitor Start->Prepare_Inhibitor_Dilutions Add_DUB_Enzyme Add Purified DUB Enzyme Prepare_Inhibitor_Dilutions->Add_DUB_Enzyme Incubate Incubate for Binding Add_DUB_Enzyme->Incubate Add_Substrate Add Fluorogenic Ubiquitin Substrate Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence Over Time Add_Substrate->Measure_Fluorescence Calculate_IC50 Calculate IC50 Measure_Fluorescence->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for a biochemical DUB inhibition assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to validate target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Objective: To determine if an inhibitor binds to its intended target in intact cells.

Methodology:

  • Cell Treatment:

    • Culture cells to an appropriate confluency.

    • Treat cells with the test inhibitor at various concentrations or a vehicle control for a defined period.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension and heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

    • Analyze the amount of soluble target protein (e.g., USP1) in the supernatant by Western blotting or other quantitative protein detection methods like ELISA or mass spectrometry.

  • Data Analysis:

    • Generate a "melting curve" by plotting the amount of soluble protein as a function of temperature for both vehicle- and inhibitor-treated samples.

    • A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement and stabilization.

CETSA_Workflow Start Start Treat_Cells Treat Cells with Inhibitor or Vehicle Start->Treat_Cells Heat_Challenge Apply Thermal Challenge (Temperature Gradient) Treat_Cells->Heat_Challenge Lyse_Cells Lyse Cells Heat_Challenge->Lyse_Cells Separate_Fractions Separate Soluble and Precipitated Fractions Lyse_Cells->Separate_Fractions Analyze_Protein Analyze Soluble Target Protein (e.g., Western Blot) Separate_Fractions->Analyze_Protein Generate_Melting_Curve Generate Melting Curve Analyze_Protein->Generate_Melting_Curve End End Generate_Melting_Curve->End

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor across an entire enzyme family in a native biological system.

Objective: To profile the on- and off-target activities of an inhibitor in a complex proteome.

Methodology:

  • Probe and Inhibitor Treatment:

    • Prepare cell lysates or treat intact cells with the test inhibitor at various concentrations.

    • Add a broad-spectrum, activity-based probe (ABP) that covalently labels the active site of a class of enzymes (e.g., a ubiquitin-based probe with a reactive "warhead" for DUBs).

  • Sample Preparation and Analysis:

    • The ABP is typically tagged with a reporter group (e.g., a fluorophore or biotin).

    • Separate the labeled proteins by SDS-PAGE and visualize by in-gel fluorescence scanning.

    • Alternatively, for biotin-tagged probes, enrich the labeled proteins using streptavidin beads and identify them by mass spectrometry.

  • Data Analysis:

    • In a competitive ABPP experiment, pre-incubation with a selective inhibitor will block the binding of the ABP to the target enzyme, resulting in a decrease in the corresponding signal.

    • Quantify the signal intensity for each labeled enzyme across different inhibitor concentrations to determine the inhibitor's potency and selectivity profile against multiple enzymes simultaneously.

ABPP_Workflow Start Start Treat_Lysate Treat Cell Lysate with Inhibitor or Vehicle Start->Treat_Lysate Add_ABP Add Activity-Based Probe (ABP) Treat_Lysate->Add_ABP Incubate_Labeling Incubate for Covalent Labeling Add_ABP->Incubate_Labeling Detection Detection Incubate_Labeling->Detection Gel_Fluorescence In-gel Fluorescence Scanning Detection->Gel_Fluorescence MS_Proteomics Mass Spectrometry (for Biotinylated Probes) Detection->MS_Proteomics Analyze_Selectivity Analyze Selectivity Profile Gel_Fluorescence->Analyze_Selectivity MS_Proteomics->Analyze_Selectivity End End Analyze_Selectivity->End

Caption: Workflow for Activity-Based Protein Profiling (ABPP).

Conclusion and Recommendations

The validation of inhibitor specificity is a cornerstone of rigorous pharmacological research. While this compound has been reported as a potent USP1 inhibitor, conflicting data regarding its selectivity underscores the necessity for comprehensive in-house validation before its use in studies where target specificity is critical.

Based on the currently available data, KSQ-4279 emerges as a highly selective and potent USP1 inhibitor, making it a superior tool for specifically interrogating USP1 function. ML323 also demonstrates excellent selectivity, with some off-target effects on closely related DUBs at higher concentrations. Pimozide shows reasonable selectivity for USP1 over other tested USPs.

Researchers are strongly encouraged to:

  • Perform independent validation: Do not solely rely on literature or vendor-provided data. Conduct in-house specificity profiling using biochemical and cellular assays.

  • Use multiple, structurally distinct inhibitors: To confirm that an observed phenotype is due to the inhibition of the intended target, it is best practice to use at least two structurally unrelated inhibitors with high selectivity for the target.

  • Consider the experimental context: The required level of specificity may vary depending on the application. For cellular assays, it is crucial to use inhibitors at concentrations at or below their in-cell IC50 for the primary target to minimize off-target effects.

By employing the rigorous validation methods outlined in this guide and carefully considering the comparative data, researchers can confidently select the most appropriate chemical tools to advance their understanding of USP1 biology and its therapeutic potential.

References

A Head-to-Head Comparison of SJB3-019A with Other USP1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ubiquitin-Specific Protease 1 (USP1) has emerged as a critical regulator in the DNA Damage Response (DDR) pathway, making it a compelling target for cancer therapy, particularly in tumors with deficiencies in other repair mechanisms like Homologous Recombination (HR). The inhibition of USP1 prevents the deubiquitination of key proteins such as FANCD2 and PCNA, leading to synthetic lethality in cancer cells. This guide provides a detailed, data-driven comparison of the novel USP1 inhibitor, SJB3-019A, with other prominent inhibitors in the field.

Overview of USP1 and Its Role in DNA Repair

USP1, in complex with its cofactor UAF1, is a deubiquitinating enzyme (DUB) that removes monoubiquitin from Proliferating Cell Nuclear Antigen (PCNA) and the FANCI-FANCD2 complex.[1][2] This action is a crucial "off-switch" for two major DNA damage tolerance pathways: Translesion Synthesis (TLS) and the Fanconi Anemia (FA) pathway.[2] By inhibiting USP1, small molecules can trap these proteins in their ubiquitinated, active state, leading to unresolved DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells.[3][4]

USP1_Pathway cluster_DDR DNA Damage Response cluster_Ub Ubiquitination cluster_Repair Repair Pathways cluster_USP1 Deubiquitination DNA_Damage DNA Damage (e.g., Interstrand Crosslinks) PCNA PCNA DNA_Damage->PCNA Replication Fork Stalling FANCD2_FANCI FANCD2-FANCI Complex DNA_Damage->FANCD2_FANCI ICL Recognition Ub_PCNA Ub-PCNA PCNA->Ub_PCNA Ubiquitination (Rad18/Rad6) Ub_FANCD2_FANCI Ub-FANCD2-FANCI FANCD2_FANCI->Ub_FANCD2_FANCI Ubiquitination (FA Core Complex) TLS Translesion Synthesis (TLS) Ub_PCNA->TLS Activates USP1_UAF1 USP1-UAF1 Complex Ub_PCNA->USP1_UAF1 Substrate FA_Pathway Fanconi Anemia (FA) Pathway Activation Ub_FANCD2_FANCI->FA_Pathway Activates Ub_FANCD2_FANCI->USP1_UAF1 Substrate USP1_UAF1->PCNA Deubiquitinates (Recycles) USP1_UAF1->FANCD2_FANCI Deubiquitinates (Terminates Signal) Inhibitor This compound & Other Inhibitors Inhibitor->USP1_UAF1 Inhibits

Comparative Analysis of USP1 Inhibitors

The following tables summarize key quantitative data for this compound and other well-characterized or clinically relevant USP1 inhibitors.

Table 1: Biochemical Potency and Selectivity

This table compares the in vitro half-maximal inhibitory concentration (IC50) of various inhibitors against the USP1/UAF1 complex and other deubiquitinases, providing insight into their potency and selectivity.

InhibitorUSP1/UAF1 IC50 (µM)MechanismSelectivity ProfileReference(s)
This compound 0.0781 Irreversible Stated as having "high selectivity for other deubiquitinases".[5][6][7]
ML3230.076 (Ub-Rho assay)Reversible, AllostericHighly selective; no significant inhibition of USP2, USP5, USP7, USP8 at 114 µM.[8]
SJB2-0430.544Not SpecifiedNot Specified[6]
Pimozide2.0Non-competitiveLow selectivity; inhibits USP7 (IC50 = 47 µM).[8]
C5270.88Not SpecifiedPan-DUB inhibitor; inhibits USP12/46 (IC50 = 5.97 µM) and USP5 (IC50 = 1.65 µM).[8]
KSQ-4279Not Publicly DisclosedNot SpecifiedExquisite selectivity; superior to ML323.[7]

NI: No significant inhibition observed at the highest tested concentration.

Table 2: Cellular Activity of USP1 Inhibitors

This table presents the cytotoxic effects (IC50 or EC50) of the inhibitors on various cancer cell lines and their impact on key downstream biomarkers of USP1 inhibition.

InhibitorCell LineCytotoxicity IC50/EC50 (µM)Key Cellular EffectsReference(s)
This compound K562 (CML)0.0781 Potent ID1 degradation; ↑ Ub-PCNA, ↑ Ub-FANCD2; ↓ HR activity.[5][6]
Sup-B15 (B-ALL)0.349 Induces apoptosis and G2/M cell cycle arrest.[3][9]
CCRF-SB (B-ALL)0.504 Induces apoptosis and G2/M cell cycle arrest.[3][9]
KOPN-8 (B-ALL)0.360 Induces apoptosis.[9]
ML323H596 (NSCLC)Potentiates Cisplatin↑ Ub-PCNA, ↑ Ub-FANCD2.[2]
U2OS (Osteosarcoma)Potentiates CisplatinInhibits colony formation.[2]
SJB2-043K562 (CML)1.07ID1 degradation; Induces apoptosis.[6]
PimozideK562 (CML)> SJB2-043ID1 degradation; Induces apoptosis at higher concentrations.[10]
U2OS (Osteosarcoma)13.78 - 22.16Inhibits proliferation.

In-Depth Profile: this compound

This compound stands out as a highly potent, irreversible inhibitor of USP1.[7] Experimental data shows it is approximately 5-7 times more potent than its analog, SJB2-043, in both biochemical assays and cellular models.[5][6] Its key strength lies in its potent induction of ID1 degradation and cytotoxicity in leukemia cell lines like K562.[5] Furthermore, studies in B-cell acute lymphoblastic leukemia (B-ALL) cells confirm its ability to suppress cell growth, induce apoptosis, and cause G2/M phase cell cycle arrest at sub-micromolar concentrations.[4][9] Mechanistically, this compound effectively increases the levels of ubiquitinated FANCD2 and PCNA, leading to a decrease in homologous recombination (HR) activity, a critical DNA repair pathway.[5]

Head-to-Head Summary

  • This compound vs. ML323: this compound and ML323 exhibit similar high potency in biochemical assays (78.1 nM vs. 76 nM, respectively). The primary distinctions are their mechanisms of action, with this compound being irreversible and ML323 being reversible and allosteric.[7] While both are reported to be highly selective, extensive panel data for this compound is not as publicly available as for ML323.

  • This compound vs. Pimozide: this compound is significantly more potent and selective than Pimozide. Pimozide, an antipsychotic drug, has a much higher IC50 against USP1 and exhibits off-target effects, limiting its utility as a specific research tool.[8][10]

  • This compound vs. KSQ-4279: KSQ-4279 is a first-in-class inhibitor that has advanced into clinical trials.[7] Preclinical data suggests it has an excellent selectivity profile and demonstrates potent anti-tumor activity, especially in combination with PARP inhibitors.[7] While direct biochemical potency comparison is unavailable, KSQ-4279 represents the clinical benchmark that preclinical compounds like this compound are measured against.

Experimental Methodologies

Detailed protocols are essential for reproducing and building upon published findings. Below are methodologies for key experiments used to characterize USP1 inhibitors.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Cellular & Biochemical Assays cluster_analysis Data Analysis start Culture Cancer Cell Lines treat Treat cells with USP1 Inhibitor (e.g., this compound) + Controls (DMSO) start->treat harvest Harvest Cells & Prepare Lysates treat->harvest cck8 Cell Viability (CCK-8 Assay) treat->cck8 flow Flow Cytometry harvest->flow wb Western Blot harvest->wb apoptosis Apoptosis Analysis (Annexin V/PI) flow->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) flow->cell_cycle protein Protein Analysis (Ub-PCNA, Ub-FANCD2, ID1, p-AKT) wb->protein IC50 Determination IC50 Determination Apoptotic Cell % Apoptotic Cell % Cell Cycle Phase % Cell Cycle Phase % Biomarker Modulation Biomarker Modulation

In Vitro Deubiquitinase (DUB) Activity Assay (Ub-AMC)

This assay measures the enzymatic activity of USP1 by monitoring the cleavage of a fluorogenic substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC).

  • Reagent Preparation : Prepare 1X DUB Assay Buffer. Dilute recombinant USP1/UAF1 enzyme complex and the inhibitor to desired concentrations in the assay buffer. Prepare a working solution of Ub-AMC (e.g., 5 µM).

  • Inhibitor Incubation : In a 96-well plate, add the USP1/UAF1 enzyme complex. Add the inhibitor (e.g., this compound) or DMSO (vehicle control). Incubate for 15-30 minutes at 37°C.[7]

  • Reaction Initiation : Initiate the reaction by adding the Ub-AMC substrate to each well.

  • Measurement : Immediately measure the fluorescence signal (Excitation: ~360-380 nm, Emission: ~460 nm) kinetically over 30-60 minutes using a microplate reader.

  • Data Analysis : Calculate the initial reaction velocity (rate of fluorescence increase). Determine the percent inhibition relative to the DMSO control and calculate the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (CCK-8)

This colorimetric assay quantifies viable cells based on mitochondrial dehydrogenase activity.

  • Cell Seeding : Seed cancer cells (e.g., K562, Sup-B15) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere or stabilize for 24 hours.[9]

  • Inhibitor Treatment : Treat cells with a serial dilution of the USP1 inhibitor or DMSO control for a specified period (e.g., 24, 48, or 72 hours).[9]

  • CCK-8 Addition : Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[9]

  • Incubation : Incubate the plate for 1-4 hours at 37°C until a visible color change occurs.

  • Measurement : Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.

Western Blot for Ub-PCNA and Ub-FANCD2

This technique is used to detect changes in the ubiquitination status of USP1 substrates.

  • Cell Lysis : After inhibitor treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE : Load equal amounts of protein onto an 8-12% SDS-polyacrylamide gel. Separate proteins by electrophoresis.

  • Protein Transfer : Transfer the separated proteins to a PVDF membrane.

  • Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation : Incubate the membrane with primary antibodies against PCNA (detects both native and larger, ubiquitinated forms), FANCD2 (detects both short and long, ubiquitinated isoforms), or other targets overnight at 4°C.

  • Secondary Antibody : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use β-actin or GAPDH as a loading control.[4]

Apoptosis and Cell Cycle Analysis by Flow Cytometry

Flow cytometry allows for the quantitative analysis of apoptosis and cell cycle distribution within a cell population.

  • Cell Preparation : Treat cells with the inhibitor for 24-48 hours. Harvest both adherent and floating cells, then wash with cold PBS.

  • For Apoptosis (Annexin V/PI Staining) :

    • Resuspend cells in 1X Annexin V Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) staining solutions.[4]

    • Incubate for 15 minutes in the dark at room temperature.

    • Analyze immediately on a flow cytometer. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

  • For Cell Cycle (PI Staining) :

    • Fix cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

    • Wash cells to remove ethanol and resuspend in a PI staining solution containing RNase A.[3]

    • Incubate for 30 minutes in the dark.

    • Analyze on a flow cytometer. The DNA content will distinguish cells in G0/G1, S, and G2/M phases of the cell cycle.

References

Confirming SJB3-019A's On-Target Effects: A Comparative Guide Using siRNA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potent USP1 inhibitor SJB3-019A with alternative compounds, supported by experimental data. It further details the use of small interfering RNA (siRNA) as a powerful tool to validate the on-target effects of this compound.

Unveiling the Potency of this compound

This compound is a novel and potent inhibitor of Ubiquitin-Specific Protease 1 (USP1), a key enzyme in the DNA damage response and other cellular pathways. Its inhibition leads to the degradation of critical proteins such as Inhibitor of DNA Binding 1 (ID1), ultimately triggering apoptosis in cancer cells. This makes USP1 an attractive target for therapeutic intervention.

Comparative Efficacy of USP1 Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other known USP1 inhibitors, highlighting the superior potency of this compound.

CompoundUSP1/UAF1 IC50 (µM)Cell-Based Assay IC50 (µM)Notes
This compound 0.0781[1]-5 times more potent than SJB2-043 in promoting ID1 degradation and cytotoxicity in K562 cells.[1]
SJB2-0430.544[1]-A derivative of the initial screening hit, C527.[1]
ML3230.076[2]-A highly potent and selective inhibitor of USP1.[3]
KSQ-4279--A clinical-stage USP1 inhibitor shown to be highly selective.[4][5]
Pimozide2[6]-Identified as a potent inhibitor of the USP1/UAF1 complex.[6]
GW76475[6]-Another potent inhibitor of the USP1/UAF1 deubiquitinase complex.[6]
C5270.88[1]-A pan-deubiquitinating enzyme inhibitor with high affinity for USP1.[1]

Validating On-Target Effects with siRNA

siRNA-mediated gene silencing offers a robust method to confirm that the observed cellular effects of a small molecule inhibitor are indeed due to the inhibition of its intended target. By specifically knocking down USP1 expression, researchers can phenocopy the effects of this compound, thereby validating its on-target activity.

Experimental Workflow: siRNA Knockdown for USP1 Validation

The following diagram illustrates a typical workflow for validating the on-target effects of this compound using siRNA.

G Experimental Workflow: siRNA Validation of this compound cluster_0 Cell Culture & Transfection cluster_1 Treatment cluster_2 Analysis cluster_3 Comparison & Conclusion A Seed B-ALL cells (e.g., CCRF-SB, Sup-B15) B Transfect with: - Control siRNA - USP1 siRNA A->B C Incubate for 48-72h to allow for protein knockdown B->C D Treat cells with: - DMSO (Vehicle) - this compound C->D E Western Blot Analysis: - USP1 - ID1 - p-AKT - Apoptosis markers (e.g., Cleaved Caspase-3) D->E F Cell Viability/Apoptosis Assay: - Flow Cytometry (Annexin V) - MTT Assay D->F G Compare effects of USP1 siRNA vs. This compound E->G F->G H Conclusion: On-target effect confirmed if phenotypes are similar G->H

Caption: Workflow for siRNA-mediated validation of this compound's on-target effects.

Experimental Protocol: siRNA Transfection in B-ALL Cells

This protocol is adapted from studies validating USP1 as a therapeutic target in B-cell acute lymphoblastic leukemia (B-ALL).[7]

Materials:

  • B-ALL cell lines (e.g., CCRF-SB, Sup-B15)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine RNAiMAX transfection reagent

  • Control siRNA (non-targeting)

  • USP1-specific siRNA

  • 6-well plates

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: The day before transfection, seed B-ALL cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipofectamine Complex Formation:

    • For each well to be transfected, dilute 75 pmol of siRNA (control or USP1-specific) into 250 µL of Opti-MEM I medium in a microcentrifuge tube.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM I medium and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~500 µL). Mix gently by pipetting and incubate for 20-30 minutes at room temperature to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes dropwise to the cells in the 6-well plate. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

  • Treatment with this compound: Following the incubation period, treat the transfected cells with the desired concentration of this compound or DMSO as a vehicle control for the specified duration of the experiment.

  • Analysis: Harvest the cells for downstream analysis, such as Western blotting to assess protein levels or flow cytometry to measure apoptosis.

Expected Outcomes: Corroborating On-Target Effects

Successful on-target validation will demonstrate that both treatment with this compound and knockdown of USP1 via siRNA result in similar phenotypic and molecular changes.

TreatmentUSP1 Protein LevelID1 Protein Levelp-AKT Protein LevelApoptosis Rate
Control siRNA + DMSONormalNormalNormalBaseline
Control siRNA + this compoundNormalDecreasedDecreasedIncreased[7]
USP1 siRNA + DMSODecreasedDecreasedDecreasedIncreased[7]

The USP1 Signaling Network

USP1 plays a crucial role in multiple cellular pathways, most notably in the Fanconi Anemia (FA) DNA repair pathway and in regulating cell proliferation through the ID1/AKT axis.

USP1 in the Fanconi Anemia Pathway

The following diagram illustrates the central role of USP1 in the FA pathway, a critical process for repairing DNA interstrand crosslinks.

G USP1 in the Fanconi Anemia DNA Repair Pathway cluster_0 DNA Damage cluster_1 FA Core Complex cluster_2 FANCD2/FANCI Monoubiquitination cluster_3 DNA Repair cluster_4 Deubiquitination by USP1 A DNA Interstrand Crosslinks B FA Core Complex (E3 Ligase) A->B D Monoubiquitinated FANCD2-I Complex B->D C FANCD2-I Complex C->D Ubiquitination E Recruitment of DNA Repair Proteins D->E G USP1/UAF1 Complex D->G Deubiquitination F DNA Repair E->F H This compound H->G Inhibits

Caption: USP1's role in reversing FANCD2/FANCI monoubiquitination in the FA pathway.

USP1 in the ID1/AKT Signaling Pathway

This diagram shows how USP1 inhibition by this compound leads to apoptosis in B-ALL cells through the ID1/AKT pathway.

G This compound Action on the ID1/AKT Pathway cluster_0 USP1 Activity cluster_1 ID1 Regulation cluster_2 Downstream Signaling & Cell Fate A USP1 D ID1 (Stable) A->D B This compound B->A Inhibits E Proteasomal Degradation B->E Promotes C ID1 (Ubiquitinated) C->D Deubiquitination C->E F AKT Phosphorylation (p-AKT) D->F H Apoptosis E->H G Cell Survival & Proliferation F->G

Caption: Inhibition of USP1 by this compound promotes ID1 degradation, leading to apoptosis.

References

Meta-analysis of studies using different USP1 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Meta-Analysis of USP1 Inhibitors for Researchers and Drug Development Professionals

The landscape of cancer therapeutics is continually evolving, with Ubiquitin-Specific Protease 1 (USP1) emerging as a promising target for cancers with deficiencies in DNA damage repair pathways. This guide provides a meta-analysis of prominent USP1 inhibitors, presenting a comparative overview of their performance based on available experimental data. It is designed to assist researchers, scientists, and drug development professionals in navigating the growing field of USP1 inhibition.

Introduction to USP1 Inhibition

USP1 is a deubiquitinating enzyme that plays a critical role in the DNA damage response (DDR) by removing ubiquitin from key proteins, notably Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2).[1] By regulating the ubiquitination status of these substrates, USP1 is integral to processes such as translesion synthesis and the Fanconi Anemia pathway, which are crucial for repairing DNA damage and maintaining genomic stability.[1] In cancers with existing DNA repair defects, such as those with BRCA1/2 mutations, tumor cells become heavily reliant on USP1 for survival. This creates a synthetic lethal relationship, where inhibiting USP1 in these cancer cells leads to catastrophic DNA damage and cell death, while having a lesser effect on healthy cells. Several small molecule inhibitors of USP1 are now in preclinical and clinical development, showing potential as monotherapies or in combination with other agents like PARP inhibitors.

Comparative Analysis of USP1 Inhibitors

This section provides a quantitative comparison of various USP1 inhibitors. The data has been compiled from a meta-analysis of published research articles and conference abstracts. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Table 1: Biochemical and Cellular Activity of USP1 Inhibitors

InhibitorTargetAssay TypeIC50 (nM)Selectivity NotesReference(s)
ML323 USP1-UAF1Ubiquitin-Rhodamine76Inhibits USP12 and USP46 at 100-fold higher concentrations.[2][3]
USP1-UAF1Gel-based (K63-diUb)174[4]
USP1-UAF1Gel-based (Ub-PCNA)820[4]
Pimozide USP1-UAF1Biochemical Assay2000Inhibits USP7 with an IC50 of 47 µM. No significant inhibition of USP2, USP5, and USP8 at concentrations up to 114 µM.[5]
KSQ-4279 (RO7623066) USP1DUBprofiler™ AssayPotent (specific value not disclosed)More selective than ML323 for USP1 over USP12 and USP46.[2][3][6][7]
ISM3091 (XL309-101) USP1Cellular Proliferation (MDA-MB-436)20~1500-fold greater selectivity for BRCA-mutant vs. BRCA wild-type cells.[8]
SIM0501 USP1Preclinical AssaysPotent and highly selective (specific values not disclosed).Preclinical data presented at AACR 2024.[9][9]
HSK39775 USP1Enzymatic AssaysPotent and highly selective (specific values not disclosed).Data presented at AACR.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of common assays used to evaluate USP1 inhibitors.

Ubiquitin-Rhodamine Deubiquitinase Assay

This is a fluorescence-based high-throughput screening assay to measure the enzymatic activity of USP1.

  • Principle : The assay utilizes a ubiquitin-rhodamine 110 (Ub-Rho) substrate. When the ubiquitin is cleaved by USP1, the rhodamine 110 fluorophore is released, resulting in a measurable increase in fluorescence.

  • Procedure :

    • The USP1/UAF1 enzyme complex is incubated with the test inhibitor at various concentrations in an appropriate assay buffer (e.g., 50 mM Tris pH 7.6, 0.5 mM EDTA, 5 mM DTT, 0.1% w/v BSA).

    • The reaction is initiated by adding the Ub-Rho substrate.

    • The fluorescence intensity is measured over time using a microplate reader (excitation ~485 nm, emission ~535 nm).

    • The rate of increase in fluorescence is proportional to the USP1 activity. IC50 values are calculated by plotting the enzyme activity against the inhibitor concentration.

Gel-Based Deubiquitination Assay

This assay provides a direct visualization of the deubiquitination of specific substrates like PCNA or di-ubiquitin chains.

  • Principle : The assay measures the ability of USP1 to cleave ubiquitin from a substrate, and the products are resolved by SDS-PAGE and visualized by western blotting or Coomassie staining.

  • Procedure :

    • Recombinant USP1/UAF1 complex is incubated with a ubiquitinated substrate (e.g., monoubiquitinated PCNA or K63-linked di-ubiquitin) in the presence of varying concentrations of the inhibitor.

    • The reaction is carried out in a suitable buffer (e.g., 50 mM HEPES pH 7.8, 0.1 mg/ml BSA, 0.5 mM EDTA, 1-5 mM DTT) at 37°C for a defined period.

    • The reaction is stopped by adding SDS-PAGE loading buffer.

    • The samples are run on a polyacrylamide gel, and the bands corresponding to the ubiquitinated and deubiquitinated substrates are visualized by western blotting with antibodies against the substrate or ubiquitin, or by Coomassie blue staining.

    • The intensity of the bands is quantified to determine the extent of inhibition and calculate the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a comprehensive understanding. The following diagrams were generated using the Graphviz DOT language.

USP1_Signaling_Pathway cluster_dna_damage DNA Damage cluster_ubiquitination Ubiquitination cluster_deubiquitination Deubiquitination cluster_downstream_effects Downstream Cellular Response cluster_inhibition Therapeutic Inhibition DNA_Damage DNA Damage (e.g., Interstrand Crosslinks) E3_Ligase E3 Ubiquitin Ligase (e.g., Fanconi Anemia Core Complex) DNA_Damage->E3_Ligase RAD18 RAD18 (E3 Ligase) DNA_Damage->RAD18 FANCI_FANCD2 FANCI-FANCD2 Complex Ub_FANCI_FANCD2 Ub-FANCI-FANCD2 FANCI_FANCD2->Ub_FANCI_FANCD2 PCNA PCNA Ub_PCNA Ub-PCNA PCNA->Ub_PCNA DNA_Repair DNA Repair Pathways Activated (e.g., Homologous Recombination) Ub_FANCI_FANCD2->DNA_Repair TLS Translesion Synthesis Ub_PCNA->TLS E3_Ligase->FANCI_FANCD2 Ub RAD18->PCNA Ub USP1_UAF1 USP1-UAF1 Complex USP1_UAF1->Ub_FANCI_FANCD2 De-Ub USP1_UAF1->Ub_PCNA De-Ub USP1_Inhibitor USP1 Inhibitor (e.g., ML323, KSQ-4279) USP1_Inhibitor->USP1_UAF1

USP1 Signaling Pathway in DNA Damage Response.

USP1_Inhibitor_Screening_Workflow cluster_primary_screen Primary High-Throughput Screen cluster_dose_response Dose-Response and Potency cluster_secondary_assays Secondary Validation and Selectivity cluster_cellular_assays Cellular Characterization Compound_Library Small Molecule Library HTS_Assay Biochemical HTS (e.g., Ub-Rhodamine Assay) Compound_Library->HTS_Assay Primary_Hits Primary Hits HTS_Assay->Primary_Hits Dose_Response Dose-Response Curve Generation Primary_Hits->Dose_Response IC50_Determination IC50 Determination Dose_Response->IC50_Determination Orthogonal_Assay Orthogonal Assay (e.g., Gel-Based Deubiquitination) IC50_Determination->Orthogonal_Assay Selectivity_Panel Selectivity Profiling (Panel of other DUBs) IC50_Determination->Selectivity_Panel Confirmed_Hits Confirmed & Selective Hits Orthogonal_Assay->Confirmed_Hits Selectivity_Panel->Confirmed_Hits Cell_Based_Assay Cellular Target Engagement (e.g., Ub-PCNA Western Blot) Confirmed_Hits->Cell_Based_Assay Cell_Viability Cell Viability/Proliferation Assays Cell_Based_Assay->Cell_Viability Lead_Compounds Lead Compounds for Further Development Cell_Viability->Lead_Compounds

Experimental Workflow for USP1 Inhibitor Screening.

Conclusion

The development of USP1 inhibitors represents a promising frontier in oncology, particularly for tumors with inherent DNA repair deficiencies. This guide has provided a comparative overview of several key inhibitors, highlighting their biochemical and cellular activities. While compounds like ML323 and pimozide are well-characterized preclinical tools, a new generation of inhibitors, including KSQ-4279 and ISM3091, are advancing through clinical trials, demonstrating high potency and selectivity. The provided experimental protocols and workflow diagrams offer a foundational understanding for researchers entering this field. As more clinical data becomes available, the therapeutic potential of USP1 inhibition will become clearer, potentially offering new hope for patients with difficult-to-treat cancers.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SJB3-019A
Reactant of Route 2
SJB3-019A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.